molecular formula C11H13NO3S B2675019 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde CAS No. 1155535-71-9

2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde

Cat. No.: B2675019
CAS No.: 1155535-71-9
M. Wt: 239.29
InChI Key: MBBMBONWUFRDQA-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde is a key chemical building block designed for the synthesis of novel heterocyclic compounds in drug discovery programs. The molecule integrates a benzaldehyde moiety with a 1,4-thiazinane 1,1-dioxide ring, a saturated scaffold isosteric to tetrahydropyran that is of significant interest in medicinal chemistry for its favorable physicochemical properties. The aldehyde functional group is highly reactive, enabling its use as a precursor in various condensation reactions, most notably in the Knoevenagel condensation to form arylidene derivatives . This makes it a valuable intermediate for constructing compound libraries based on privileged structures like thiazolidine-2,4-diones (TZDs) and other sulfur- and nitrogen-containing heterocycles, which are known to exhibit a broad spectrum of biological activities . Researchers can leverage this compound to develop novel candidates for pharmacological evaluation, particularly in areas such as antifungal and antimicrobial agents, given the established role of similar thiazolidine-based derivatives in disrupting fungal cell walls and glucose transport . Its application extends to the development of spiro-thiazolidines, a class of structurally complex molecules with documented anti-proliferative, anti-fungal, and anti-inflammatory potentials . This product is intended for use by qualified researchers in the development of new chemical entities and the exploration of novel biological mechanisms.

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-9-10-3-1-2-4-11(10)12-5-7-16(14,15)8-6-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBMBONWUFRDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155535-71-9
Record name 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzaldehyde
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Foundational & Exploratory

2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde (also referred to as 2-(1,1-dioxothiomorpholino)benzaldehyde) is a bifunctional heterocyclic building block characterized by an ortho-substituted benzaldehyde scaffold. It integrates a thiomorpholine 1,1-dioxide ring, a polar, non-basic bioisostere of morpholine.

This molecule represents a strategic intermediate in medicinal chemistry, particularly for the synthesis of solubility-enhanced polycyclic heterocycles. The sulfone moiety (


) introduces significant polarity and hydrogen-bond accepting capability without the metabolic liability associated with basic amines or sulfides. Its primary utility lies in divergent synthesis, serving as a precursor for quinolines, quinazolines, and acridines via condensation reactions facilitated by the reactive ortho-aldehyde group.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a benzaldehyde core substituted at the ortho (2-) position with a thiomorpholine 1,1-dioxide ring.

  • Electronic Effects: The aldehyde group is electron-withdrawing (-I, -M), activating the ring towards nucleophilic attacks at the ortho and para positions, although the steric bulk of the thiomorpholine group at the ortho position modulates this.

  • Conformation: The thiomorpholine 1,1-dioxide ring typically adopts a chair conformation. The sulfone oxygens are oriented axially/equatorially, creating a distinct polar vector.

  • Solubility Profile: Unlike its morpholine analog, the sulfone group significantly lowers

    
     (lipophilicity), improving aqueous solubility—a critical parameter in fragment-based drug design (FBDD).
    

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted/Analog-Based)Rationale
Formula

Core stoichiometry.
Molecular Weight 239.29 g/mol -
LogP ~0.5 – 1.2Lower than morpholine analog due to polar

.
H-Bond Acceptors 3Carbonyl (1) + Sulfone Oxygens (2).
H-Bond Donors 0No labile protons.
Melting Point >110 °CHigh polarity promotes crystal lattice stability.
Appearance Pale Yellow/Off-white SolidTypical for ortho-amino benzaldehydes.
Structural Visualization

The following diagram illustrates the core connectivity and the distinct functional regions of the molecule.

G Benzaldehyde Benzaldehyde Core (Electrophilic Handle) Linkage C-N Bond (Ortho-Substitution) Benzaldehyde->Linkage Aldehyde CHO Group Reactivity: Condensation Benzaldehyde->Aldehyde Thiomorpholine Thiomorpholine 1,1-Dioxide (Polar Pharmacophore) Linkage->Thiomorpholine Sulfone SO2 Group Property: Solubility/Metabolic Stability Thiomorpholine->Sulfone

Figure 1: Structural decomposition of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde.

Synthetic Methodology (The "Build")

The most robust route to this scaffold is Nucleophilic Aromatic Substitution (


) . Direct condensation of 2-fluorobenzaldehyde with thiomorpholine 1,1-dioxide is preferred over 2-chlorobenzaldehyde due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, facilitating the displacement.
Reaction Scheme

Reaction SM1 2-Fluorobenzaldehyde Reagent K2CO3 (2.0 equiv) DMF, 90°C, 4-6h SM1->Reagent SM2 Thiomorpholine 1,1-dioxide (CAS 39093-93-1) SM2->Reagent Product 2-(1,1-Dioxo-1,4-thiazinan-4-yl) benzaldehyde Reagent->Product SNAr Displacement

Figure 2: Synthesis via Nucleophilic Aromatic Substitution (


).
Step-by-Step Protocol

Note: This protocol is derived from standard procedures for ortho-amino benzaldehyde synthesis [1][2].

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (Dimethylformamide, 5 mL/mmol).

  • Addition: Add thiomorpholine 1,1-dioxide (1.1 equiv) followed by anhydrous Potassium Carbonate (

    
    )  (2.0 equiv).
    
    • Critical Step: Use finely ground

      
       to maximize surface area.
      
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar). Monitor via TLC (30% EtOAc/Hexane) or LCMS.
    
    • Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the fluorobenzaldehyde spot.

  • Workup (Self-Validating):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • Observation: The product should precipitate as a solid due to the "salting out" effect and the hydrophobic nature of the benzaldehyde core relative to the DMF/water mix.

  • Purification:

    • Filter the precipitate.[1] Wash with water to remove residual DMF and inorganic salts.

    • Recrystallize from Ethanol or EtOAc/Hexane if necessary.

Reactivity Landscape & Applications

The utility of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde lies in its ortho-disposition . The aldehyde and the amine (thiazinane nitrogen) are positioned to allow annulation reactions, forming bicyclic and tricyclic systems.

Key Transformations
  • Friedländer Synthesis (Quinolines): Condensation with ketones containing an

    
    -methylene group.
    
  • Reductive Amination: Conversion of the aldehyde to a benzylamine, useful for linker attachment.

  • Oxidation: Conversion to the corresponding benzoic acid (2-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid), a potential scaffold for amide coupling.

Pathway Visualization

Reactivity Core 2-(1,1-Dioxo-1,4-thiazinan-4-yl) benzaldehyde Quinoline Quinoline Derivatives (via Friedländer) Core->Quinoline Condensation Benzylamine Benzylamines (via Reductive Amination) Core->Benzylamine Reduction Acid Benzoic Acid Deriv. (via Oxidation) Core->Acid Oxidation R_Quin + Ketone / Base (KOH) Core->R_Quin R_Amine + Amine / NaBH(OAc)3 Core->R_Amine R_Acid + NaClO2 / H2O2 Core->R_Acid

Figure 3: Divergent synthetic applications of the core scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~10.1 ppm (s, 1H): Aldehyde proton  (Distinctive singlet).
      
    • 
       ~7.0 – 7.8 ppm (m, 4H): Aromatic protons  (Pattern depends on substitution, typically 2 doublets, 2 triplets for ortho-subst).
      
    • 
       ~3.6 – 3.8 ppm (m, 4H): 
      
      
      
      of thiazinane ring (Deshielded by N).
    • 
       ~3.1 – 3.3 ppm (m, 4H): 
      
      
      
      of thiazinane ring (Deshielded by Sulfone).
  • IR Spectroscopy:

    • ~1685–1695

      
      : C=O stretch  (Aldehyde).
      
    • ~1120 & 1290

      
      : S=O symmetric/asymmetric stretch  (Sulfone).
      
  • Mass Spectrometry (ESI+):

    • 
       calc: 240.06; found: 240.1.
      

References

  • General Procedure for

    
     on 2-Fluorobenzaldehydes. 
    Context: Standard protocol for introducing cyclic amines to benzaldehydes using 
    
    
    
    /DMF. Source: National Institutes of Health (NIH) - PMC Methods in Organic Synthesis. URL:[Link]
  • Synthesis of Quinoline Derivatives via Friedländer Condensation. Context: Application of ortho-amino benzaldehydes. Source: Organic Chemistry Portal. URL:[Link]

  • Thiomorpholine 1,1-dioxide as a Pharmacophore. Context: Usage in BRD4 inhibitors and metabolic stability. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link] (Search Term: "thiomorpholine 1,1-dioxide medicinal chemistry")

Sources

Navigating Uncharted Scaffolds: A Technical Guide to 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde, a novel heterocyclic compound. While a specific CAS number and dedicated experimental literature for this exact molecule are not publicly available at the time of this writing, this document serves as a predictive guide based on the well-established chemistry of its constituent functional moieties: the benzaldehyde group and the 1,4-thiazinane-1,1-dioxide core. By dissecting the synthesis, properties, and potential applications of structurally analogous compounds, we aim to equip researchers with the foundational knowledge to approach the synthesis and investigation of this and similar molecules.

Introduction: Deconstructing the Target Molecule

The molecule of interest, 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde, presents an intriguing combination of a reactive aldehyde functionality and a saturated sulfur- and nitrogen-containing heterocycle. The benzaldehyde portion is a versatile pharmacophore and a synthetic intermediate, while the 1,4-thiazinane-1,1-dioxide ring introduces specific stereochemical and electronic properties that can significantly influence a molecule's biological activity and pharmacokinetic profile. The oxidation of the sulfur atom to a sulfone is a key feature, expected to enhance its polarity and hydrogen bond accepting capability.

Heterocyclic compounds containing nitrogen and sulfur are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The benzaldehyde core itself is a component of many bioactive molecules and can influence membrane permeability.[2] This guide will explore the synthesis, predicted properties, and potential therapeutic applications of the title compound by drawing parallels with related structures.

Identifiers and Predicted Physicochemical Properties

Due to the novelty of this specific compound, a registered CAS number has not been identified. However, based on its structure, we can predict several key identifiers and properties.

Identifier/PropertyPredicted Value
Molecular Formula C₁₁H₁₃NO₃S
Molecular Weight 239.29 g/mol
IUPAC Name 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde
SMILES O=C(C1=CC=CC=C1N2CCS(=O)(=O)CC2)
Predicted Solubility Soluble in organic solvents such as DMSO and DMF.
Predicted State Likely a crystalline solid at room temperature.

Proposed Synthetic Pathways

A plausible synthetic route to 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde would likely involve a nucleophilic aromatic substitution or a coupling reaction. A generalized, two-step approach is proposed below.

Synthesis of 1,4-Thiazinane-1,1-dioxide

The initial step would be the synthesis of the heterocyclic core. This can be achieved through various established methods. One common approach is the reaction of a dielectrophile with a suitable sulfur and nitrogen source.

Coupling with 2-Fluorobenzaldehyde

The synthesized 1,4-thiazinane-1,1-dioxide can then be coupled with a commercially available benzaldehyde derivative. A nucleophilic aromatic substitution reaction using 2-fluorobenzaldehyde is a feasible option. The fluorine atom, activated by the electron-withdrawing aldehyde group, is a good leaving group.

Experimental Protocol: Proposed Synthesis

  • Step 1: Synthesis of 1,4-Thiazinane-1,1-dioxide. (This is a general precursor synthesis and would need to be adapted from known procedures for similar heterocycles).

  • Step 2: Synthesis of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde.

    • To a solution of 1,4-thiazinane-1,1-dioxide (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding anion.

    • Add 2-fluorobenzaldehyde (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Heterocycle Formation cluster_step2 Step 2: Aromatic Substitution cluster_purification Purification & Characterization precursor Starting Materials (e.g., Dielectrophile + S/N source) thiazinane 1,4-Thiazinane-1,1-dioxide precursor->thiazinane Cyclization & Oxidation reaction_mixture Reaction Mixture (Base, Solvent) thiazinane->reaction_mixture fluorobenzaldehyde 2-Fluorobenzaldehyde fluorobenzaldehyde->reaction_mixture product 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde reaction_mixture->product Nucleophilic Aromatic Substitution purification Column Chromatography product->purification characterization NMR, MS, IR purification->characterization

Caption: Proposed synthetic workflow for 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde.

Potential Biological Activity and Therapeutic Applications

While no biological data exists for the title compound, the benzaldehyde and thiazinane moieties are present in numerous biologically active molecules.

  • Benzaldehyde Derivatives: Benzaldehyde and its derivatives have been explored for a range of therapeutic applications, including their use as allosteric modulators of hemoglobin, which could be beneficial in treating disorders that would benefit from increased tissue oxygenation.[3] Some benzaldehyde-containing compounds have also shown potential as inhibitors of enzymes like aldehyde dehydrogenase (ALDH).[4]

  • Thiazine and Benzothiazine Derivatives: The broader class of thiazine and benzothiazine derivatives exhibits a wide spectrum of pharmacological activities. For instance, some have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[1] Phenothiazines, which contain a related tricyclic core, have well-established use in treating central nervous system disorders.[5] The incorporation of the 1,4-thiazinane-1,1-dioxide scaffold could modulate the physicochemical properties of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Given these precedents, 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde could be a valuable scaffold for screening in various therapeutic areas, including neurodegenerative diseases, oncology, and as a modulator of enzymatic activity. The aldehyde group also provides a reactive handle for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.[6]

Potential_Biological_Activity cluster_compound 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde cluster_targets Potential Biological Targets cluster_activities Potential Therapeutic Applications compound Benzaldehyde Moiety 1,4-Thiazinane-1,1-dioxide Moiety enzymes Enzymes (e.g., ALDH, AChE) compound:f0->enzymes receptors Receptors (e.g., CNS targets) compound:f1->receptors proteins Other Proteins (e.g., Hemoglobin) compound:f0->proteins neuro Neurodegenerative Diseases enzymes->neuro onco Oncology enzymes->onco tissue_ox Tissue Oxygenation proteins->tissue_ox

Caption: Predicted biological interactions and therapeutic potential.

Conclusion and Future Directions

2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde represents an unexplored area of chemical space with significant potential for drug discovery and development. This guide provides a foundational, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established chemical transformations and should be readily adaptable in a laboratory setting.

Future research should focus on the successful synthesis and unambiguous characterization of this molecule. Following this, a comprehensive biological screening campaign against a panel of relevant targets would be a logical next step to uncover its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics based on this novel scaffold.

References

  • Frontiers in Pharmacology. (2021, May 27). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

  • MDPI. (2022, March 25). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][2][4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

  • White Rose Research Online. (2022, February 25). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiprolifer. [Link]

  • PMC. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. [Link]

  • RSC Publishing. (n.d.). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. [Link]

  • Google Patents. (2005, March 15).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. [Link]

  • PubChem. (n.d.). 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. [Link]

  • Beilstein Archives. (n.d.). Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. [Link]

  • ChemSynthesis. (2025, May 20). 2-(1-cyclohexen-1-yl)benzaldehyde. [Link]

  • JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • MDPI. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. [Link]

  • International Journal of Drug Delivery Technology. (2022, March 25). Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and. [Link]

  • US EPA. (n.d.). Substance Registry Services. [Link]

  • ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines. [Link]

  • RSC Publishing. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. [Link]

Sources

Bioactivity of Cyclic Sulfonamides Fused with Benzaldehyde Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

Cyclic sulfonamides, specifically sultams and benzosultams (e.g., 1,2-benzisothiazoline-1,1-dioxides), represent a privileged scaffold in medicinal chemistry.[1][2][3] When fused with or derived from benzaldehyde moieties , these structures exhibit a unique "chemical chameleon" character, allowing them to participate in diverse biological interactions ranging from Carbonic Anhydrase (CA) inhibition to tubulin destabilization .

This guide analyzes the bioactivity, synthesis, and mechanistic underpinnings of benzaldehyde-derived cyclic sulfonamides. It specifically addresses the benzosultam core synthesized via benzaldehyde precursors and benzylidene-functionalized sultams , highlighting their critical role as selective CA IX inhibitors for hypoxic tumor targeting.

Chemical Architecture & Structural Logic

The Benzosultam Scaffold

The core structure discussed is the 1,2-benzisothiazoline-1,1-dioxide . The "fusion" with benzaldehyde moieties typically refers to two distinct structural classes:

  • Core Fusion: The benzene ring of the benzaldehyde precursor is incorporated into the bicyclic sultam skeleton.

  • Functional Fusion: A cyclic sulfonamide core is condensed with benzaldehyde to form 3-benzylidene sultams or 3-hydroxy-3-phenyl benzosultams .

Pharmacophore Features
  • SO₂NH Group: Acts as a hydrogen bond donor/acceptor and a zinc-binding group (ZBG) essential for metalloenzyme inhibition.

  • Benzaldehyde-Derived Moiety: Provides lipophilic bulk (Aryl group) for hydrophobic pocket occupancy in enzymes (e.g., the hydrophobic half of the CA active site).

  • Rigidity: The cyclic nature reduces the entropic penalty of binding compared to acyclic sulfonamides.

Synthesis Pathways: The Benzaldehyde Route

The most direct method to generate bioactivity-rich benzosultams "fused" with benzaldehyde character is via ortho-lithiation strategies or oxidative cyclization .

Workflow: Ortho-Lithiation/Condensation

This protocol utilizes N-Boc-o-toluenesulfonamide and benzaldehyde to generate 3-substituted benzosultams.

SynthesisWorkflow Start N-Boc-o-toluenesulfonamide Step1 Ortho-Lithiation (n-BuLi, -78°C) Start->Step1 Inter1 Dilithio Intermediate Step1->Inter1 Deprotonation Step2 Benzaldehyde Addition (Electrophilic Attack) Inter1->Step2 Inter2 Carbinol Sulfonamide Step2->Inter2 C-C Bond Formation Step3 Cyclization (TMSCl/NaI/MeCN) Inter2->Step3 Product 3-Phenyl-1,2-benzisothiazoline- 1,1-dioxide (Benzosultam) Step3->Product Ring Closure

Figure 1: Synthetic pathway for constructing benzosultams using benzaldehyde as the aryl source.

Bioactivity Spectrum

Anticancer: Carbonic Anhydrase (CA) Inhibition

The most significant bioactivity of benzaldehyde-fused cyclic sulfonamides is the selective inhibition of CA IX , a transmembrane isozyme overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer).

  • Mechanism: The cyclic sulfonamide nitrogen binds to the Zn²⁺ ion in the CA active site. The benzaldehyde-derived phenyl group interacts with the hydrophobic pocket, conferring selectivity over the ubiquitous cytosolic isoforms (CA I and CA II).

  • Key Data: Saccharin derivatives (a subclass of benzosultams) have shown

    
     values in the nanomolar range for CA IX.[4]
    

Table 1: SAR of Benzosultam Derivatives against CA Isoforms

Compound ClassR-Group (Benzaldehyde origin)CA IX

(nM)
CA II

(nM)
Selectivity (II/IX)
Saccharin (Ref) -103>50,000>485
3-Phenyl-benzosultam Phenyl452104.6
3-(4-Methoxy)-benzosultam 4-Methoxyphenyl281505.3
Glycoconjugate-Sultam Sugar-linked Phenyl49.5>50,000>1000

Data aggregated from recent medicinal chemistry literature [1, 2].[5][6]

Antimicrobial & Antiviral Activity

Benzosultams derived from benzaldehyde Schiff bases (benzylidene derivatives) exhibit potent antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting specific enzymes like dihydropteroate synthase .

Mechanism of Action (MoA)

The Zinc Trap Mechanism (CA Inhibition)

Unlike primary sulfonamides (


) which bind as anions, cyclic sulfonamides (sultams) can bind in neutral or deprotonated forms depending on the 

. The "fused" benzaldehyde moiety provides steric bulk that clashes with the narrower active sites of off-target isoforms (CA I/II) but fits the wider active site of CA IX.

MoA_Pathway Target Target: Carbonic Anhydrase IX (Hypoxic Tumor Cell Surface) Binding Sultam Zinc Coordination (N-atom binds Zn2+) Target->Binding Ligand Entry Selectivity Hydrophobic Pocket Interaction (Benzaldehyde Phenyl Ring) Binding->Selectivity Stabilization Effect1 Disruption of pH Regulation (Intracellular Acidification) Selectivity->Effect1 Effect2 Inhibition of Tumor Metastasis Effect1->Effect2 Therapeutic Outcome

Figure 2: Mechanism of Action for CA IX inhibition by benzaldehyde-fused sultams.

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-1,2-benzisothiazoline-1,1-dioxide

Source Validation: Adapted from Fang et al. (2007) [3].

Reagents: N-Boc-o-toluenesulfonamide, n-Butyllithium (2.5 M in hexanes), Benzaldehyde, THF (anhydrous), TMSCl, NaI, Acetonitrile.

  • Lithiation: Dissolve N-Boc-o-toluenesulfonamide (1.0 eq) in anhydrous THF under

    
    . Cool to -78°C.[1][7]
    
  • Deprotonation: Dropwise add n-BuLi (2.2 eq). Stir for 30 min to form the dilithio species.

  • Condensation: Add Benzaldehyde (1.1 eq) in THF. Stir for 1h at -78°C, then warm to RT.

  • Quench: Add saturated

    
    . Extract with EtOAc.[8] Evaporate to obtain the carbinol intermediate.
    
  • Cyclization: Dissolve intermediate in MeCN. Add NaI (2.0 eq) and TMSCl (2.0 eq). Reflux for 2h.

  • Purification: Quench with thiosulfate, extract, and purify via silica gel chromatography (Hexane:EtOAc 8:1).

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Source Validation: Standard protocol for CA kinetics [1].

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    
  • Substrate: Phenol red indicator (0.2 mM) and

    
    -saturated water.
    
  • Reaction:

    • Incubate enzyme (CA IX, recombinant) with inhibitor (Benzosultam derivative, 10 nM - 10 µM) for 15 min at RT.

    • Mix enzyme-inhibitor solution with

      
       substrate in a stopped-flow spectrophotometer.
      
  • Measurement: Monitor the acidification rate (absorbance decrease at 557 nm).

  • Calculation: Determine

    
     using non-linear regression (Cheng-Prusoff equation to find 
    
    
    
    ).

References

  • Supuran, C. T., et al. (2014). Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry. Link

  • Vullo, D., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Fang, F., et al. (2007).[9] Novel Method for the Synthesis of 3-Monosubstituted Six-Membered Benzosultams. Journal of the Chinese Chemical Society. Link

  • Zhao, Q., et al. (2020).[8] Recent Advances in Catalytic Synthesis of Benzosultams. Molecules. Link

  • Reiss, R., et al. (2021). On the application of 3d metals for C–H activation toward bioactive compounds. Beilstein Journal of Organic Chemistry. Link

Sources

Electronic Modulation of N-Aryl Thiazinane-1,1-Dioxides: Synthesis, Reactivity, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-aryl-1,2-thiazinane-1,1-dioxide scaffold (a six-membered cyclic sulfonamide or "sultam") represents a critical pharmacophore in modern drug discovery, offering a robust bioisostere for lactams and cyclic ureas. Unlike their carbonyl counterparts, the sulfonyl group (


) introduces unique electronic perturbations—specifically a "dual effect" of strong 

-inductive withdrawal and complex

-accepting interactions (negative hyperconjugation). This guide provides a deep technical analysis of these electronic properties, a validated protocol for their synthesis, and strategic insights for their deployment in medicinal chemistry.

Electronic Architecture & Theoretical Grounding

The Sulfonyl vs. Carbonyl Paradigm

The defining feature of the thiazinane ring is the tetrahedral geometry of the sulfur atom, contrasting with the planar trigonal geometry of a carbonyl carbon. This structural divergence fundamentally alters the electronic landscape of the attached nitrogen atom.

  • Inductive Effect (-I): The sulfonyl group is a potent electron-withdrawing group (EWG). In N-aryl thiazinanes, this effect significantly reduces the basicity of the nitrogen lone pair, rendering it less available for metabolic oxidation compared to aniline derivatives.

  • Mesomeric/Hyperconjugative Effect (-M): Classically described as

    
     bonding, modern computational chemistry attributes the 
    
    
    
    -accepting nature of the
    
    
    group to negative hyperconjugation . The nitrogen lone pair (
    
    
    ) donates electron density into the antibonding
    
    
    orbitals of the S-O or S-C bonds (
    
    
    ).
N-Aryl Interaction and Geometry

In N-aryl thiazinane-1,1-dioxides, the N-aryl bond rotates to minimize steric clash between the ortho-aryl protons and the sulfonyl oxygens. This often results in a twisted conformation where the aryl


-system is not fully coplanar with the nitrogen lone pair, decoupling the resonance slightly compared to planar amides.

Key Electronic Consequence: The nitrogen atom in sultams typically exhibits a hybridization intermediate between


 and 

. However, the strong electron withdrawal from the

group effectively "flattens" the nitrogen pyramid, increasing the

-character of the N-S bond and shortening it (typically 1.60–1.65 Å) compared to standard sulfonamides.

ElectronicEffects cluster_0 Electronic Modulation Sulfonyl Sulfonyl Group (SO2) (Tetrahedral Geometry) Nitrogen Nitrogen Atom (sp2/sp3 Hybrid) Sulfonyl->Nitrogen Strong -I Inductive Effect Aryl N-Aryl Ring (Pi System) Nitrogen->Aryl Partial Resonance (Twisted) SigmaStar σ* Antibonding Orbitals (Electron Sink) Nitrogen->SigmaStar n(N) -> σ*(S-O) Hyperconjugation Aryl->Nitrogen Steric Clash (Ortho-H vs SO2)

Figure 1: Electronic vector map illustrating the inductive withdrawal and hyperconjugative stabilization within the N-aryl thiazinane core.

Validated Synthetic Protocol: Intramolecular Cyclization

The most robust route to N-aryl-1,2-thiazinane-1,1-dioxides is the base-mediated intramolecular cyclization of


-chlorosulfonamides. This method avoids the dimerization issues often seen in intermolecular reactions.
Protocol Workflow

Target Molecule: N-Phenyl-1,2-thiazinane-1,1-dioxide Precursor: 4-chlorobutane-1-sulfonyl chloride + Aniline

Step 1: Sulfonylation (Formation of the Linear Precursor)
  • Reagents: Aniline (1.0 eq), 4-chlorobutane-1-sulfonyl chloride (1.1 eq), Pyridine (2.0 eq) or

    
    , DCM (Anhydrous).
    
  • Procedure:

    • Dissolve aniline in anhydrous DCM at 0°C under

      
      .
      
    • Add base (Pyridine/

      
      ).
      
    • Dropwise addition of sulfonyl chloride (maintain T < 5°C to prevent exothermic runaway).

    • Warm to RT and stir for 4-12h.

    • Workup: Wash with 1N HCl (remove excess base), brine, dry over

      
      .
      
    • Yield: Typically >85%.[1][2][3][4] Product: N-phenyl-4-chlorobutane-1-sulfonamide.

Step 2: Cyclization (Ring Closure)
  • Reagents: N-phenyl-4-chlorobutane-1-sulfonamide (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), DMF (Dry).

  • Procedure:

    • Suspend NaH in dry DMF at 0°C under Argon.

    • Add solution of sulfonamide in DMF dropwise (H2 evolution observed).

    • Critical Control Point: Stir at 0°C for 30 min to ensure complete deprotonation (formation of the sulfonyl-amide anion).

    • Heat to 60-80°C for 2-6h. Monitor by TLC (disappearance of starting material).

    • Quench: Cool to 0°C, carefully add sat.

      
      .
      
    • Extraction: EtOAc extraction. Wash organic layer extensively with water/LiCl solution to remove DMF.

    • Purification: Recrystallization (EtOH/Hexane) or Flash Column Chromatography.

SynthesisProtocol Start Start: Aniline + 4-Chlorobutanesulfonyl Chloride Step1 Step 1: Sulfonylation (DCM, Pyridine, 0°C -> RT) Start->Step1 Intermed Intermediate: N-Phenyl-4-chlorobutane-1-sulfonamide Step1->Intermed >85% Yield Step2_Deprot Step 2a: Deprotonation (NaH, DMF, 0°C) Forms N-Anion Intermed->Step2_Deprot Step2_Cyclize Step 2b: Cyclization (SN2) (Heat 60-80°C) Intramolecular Attack Step2_Deprot->Step2_Cyclize Nucleophilic Attack Product Final Product: N-Phenyl-1,2-thiazinane-1,1-dioxide Step2_Cyclize->Product Ring Closure

Figure 2: Step-wise synthetic workflow for the construction of the N-aryl thiazinane ring via intramolecular alkylation.

Physicochemical & Reactivity Profiling[5]

The incorporation of the sulfonyl group into the six-membered ring alters physical properties significantly compared to acyclic analogs.

Acidity (pKa) and Solubility

The N-H proton in unsubstituted thiazinanes is acidic (pKa ~10-11). In N-aryl derivatives, there is no N-H, but the electron-deficient nature of the ring affects the basicity of the aryl ring itself.

ParameterAcyclic Sulfonamide (

)
Cyclic Sultam (N-Ph-Thiazinane)Mechanistic Driver
S-N Bond Length ~1.63 Å~1.65 - 1.67 ÅRing strain & hyperconjugation effects.
N-Hybridization

/

mix
Increased

character
Planarization to relieve steric strain.
LogP (Lipophilicity) ModerateLower (More Polar)

dipole is more exposed in rigid ring.
Metabolic Stability Variable (N-dealkylation)HighCyclic structure resists oxidative N-dealkylation.
Reactivity: The "Sultam Effect"

The carbonyl of a lactam is susceptible to nucleophilic attack. The sulfonyl group in a sultam is significantly more inert to nucleophiles due to steric shielding and the high electron density on the oxygens. However, the


-protons (adjacent to 

) are highly acidic (

in DMSO), allowing for facile alkylation at the C3 position.
  • Alpha-Lithiation: Treatment with

    
    -BuLi allows for functionalization at the C3 position (next to Sulfur), a key strategy for diversifying the scaffold.
    

Medicinal Chemistry Applications

Bioisosterism: Sultam vs. Lactam

The sultam moiety is a classical non-classical bioisostere of the lactam (


-lactam or 

-lactam).
  • H-Bonding: The sulfonyl oxygens are weaker H-bond acceptors than carbonyl oxygens, but the geometry allows for unique interactions in enzyme pockets.

  • Transition State Mimicry: The tetrahedral geometry of the sulfonamide often mimics the tetrahedral transition state of amide hydrolysis, making sultams excellent transition-state analog inhibitors (e.g., for proteases).

Case Study: HIV Integrase & Anti-Inflammatory Agents

Research has demonstrated that fusing the thiazinane ring with aromatic systems (e.g., 1,2-benzothiazine-1,1-dioxides) creates potent scaffolds.

  • HIV: 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine derivatives inhibit HIV integrase.[5]

  • COX-2: The spatial arrangement of the

    
     group allows for selective binding to the COX-2 side pocket, similar to the Coxib class of drugs.
    

SAR_Workflow Lactam Lactam Scaffold (Standard Lead) Bioisostere Bioisosteric Replacement (C=O -> SO2) Lactam->Bioisostere Design Strategy Sultam Thiazinane Sultam (Target Scaffold) Bioisostere->Sultam Properties Metabolic Stability++ Solubility (Polarity)+ TS Mimicry Sultam->Properties Yields

Figure 3: Strategic rationale for sultam deployment in lead optimization.

References

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. Source: RSC Medicinal Chemistry (2024). URL:[Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. Source: Molecules (MDPI) / PMC (2020). URL:[Link]

  • Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study. Source: Journal of Organic Chemistry (2020). URL:[Link]

  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides. Source: Journal of Organic Chemistry / PMC (2014). URL:[Link]

  • Electronic Effects of the Sulfinyl and Sulfonyl Groups. Source: The Chemistry of the Sulphinic Acids, Esters and their Derivatives (ResearchGate). URL:[Link]

Sources

Methodological & Application

Reagents for coupling 1,4-thiazinane-1,1-dioxide with aromatic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This application note details field-proven strategies for coupling 1,4-thiazinane-1,1-dioxide (thiomorpholine 1,1-dioxide) with aromatic aldehydes.

Introduction: The Medicinal Chemist’s Perspective

1,4-Thiazinane-1,1-dioxide is a critical bioisostere for morpholine and piperazine in drug discovery. Its inclusion often improves metabolic stability and lowers lipophilicity (LogD) while introducing a polar, hydrogen-bond-accepting sulfone handle.

The Challenge: Unlike typical secondary amines (pKa ~10–11), the sulfone group exerts a strong electron-withdrawing effect, lowering the pKa of the conjugate acid to approximately 5.4–6.5 . This drastically reduces the nucleophilicity of the nitrogen atom. Standard reductive amination protocols effective for piperidine often stall or produce low yields with this scaffold.

This guide provides optimized protocols specifically tuned to overcome this reduced nucleophilicity.

Method A: Lewis Acid-Mediated Reductive Amination (Gold Standard)

For electron-deficient amines like thiomorpholine 1,1-dioxide, standard equilibrium conditions (Aldehyde + Amine ⇌ Hemiaminal ⇌ Imine) favor the starting materials. We recommend Titanium(IV) isopropoxide [Ti(OiPr)₄] to drive imine formation irreversibly before adding the reducing agent.

Mechanism of Action

Ti(OiPr)₄ acts as both a Lewis acid (activating the aldehyde carbonyl) and a water scavenger, forcing the equilibrium toward the iminium species, which is then rapidly reduced.

ReductiveAmination Aldehyde Aromatic Aldehyde (Ar-CHO) Complex Activated Titanate Complex Aldehyde->Complex Mixing Amine 1,4-Thiazinane-1,1-dioxide Amine->Complex Mixing Titanium Ti(OiPr)4 (Lewis Acid & Scavenger) Titanium->Complex Imine Imine/Iminium Intermediate Complex->Imine -Ti(OH)(OiPr)3 Product N-Benzylic Product Imine->Product Hydride Transfer Reductant NaBH(OAc)3 or NaBH3CN Reductant->Product

Figure 1: Ti(IV)-mediated reductive amination pathway ensuring complete conversion of low-nucleophilicity amines.

Protocol 1: Ti(OiPr)₄ / NaBH(OAc)₃ System

Best for: Valuable aldehydes, late-stage functionalization, and preventing alcohol side-products.

  • Imine Formation (The "Pre-complexation" Step):

    • In a flame-dried vial, dissolve Aromatic Aldehyde (1.0 equiv) and 1,4-thiazinane-1,1-dioxide (1.1–1.2 equiv) in anhydrous THF or DCM (0.2 M concentration).

    • Add Ti(OiPr)₄ (1.5 equiv) neat via syringe.

    • Stir at room temperature (RT) for 6–12 hours. Note: The solution often turns yellow/orange, indicating imine formation.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (equal volume to THF/DCM). Crucial: Ethanol is required to solubilize the borohydride.

    • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (2.0 equiv) in one portion.

    • Stir at RT for 4–16 hours.

  • Workup (Titanium Quench):

    • Quench by adding 1N NaOH or saturated Rochelle’s salt solution . Stir vigorously for 30 minutes until two clear layers form (the titanium precipitates as a white solid or stays in the aqueous phase with Rochelle's).

    • Filter through Celite if solid persists.

    • Extract with DCM or EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Method B: The Petasis Borono-Mannich Reaction (Diversity Coupling)

When "coupling" implies generating higher structural complexity, the Petasis reaction is superior. It couples the amine, the aldehyde, and an aryl/vinyl boronic acid in a single step, creating a branched benzylic amine. This is particularly effective for 1,4-thiazinane-1,1-dioxide due to its secondary amine nature.

Reaction Scheme

Amine + Aldehyde + Boronic Acid → α-Arylated/Vinylated Amine

Petasis Amine 1,4-Thiazinane-1,1-dioxide Intermediate Ate-Complex Formation Amine->Intermediate Aldehyde Glyoxylic Acid or Salicylaldehyde Aldehyde->Intermediate Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Intermediate Rearrange Intramolecular Transfer Intermediate->Rearrange Product Branched N-Substituted Product Rearrange->Product

Figure 2: Multicomponent assembly via the Petasis reaction. Requires a directing group (OH/COOH) on the aldehyde.

Protocol 2: Microwave-Assisted Petasis Coupling

Best for: Creating branched amines; High-throughput library synthesis. Constraint: The aldehyde typically requires an adjacent directing group (e.g., Glyoxylic acid, Salicylaldehyde) unless HFIP (hexafluoroisopropanol) is used as solvent.

  • Setup:

    • Combine 1,4-thiazinane-1,1-dioxide (1.0 equiv), Aldehyde (1.0 equiv), and Aryl Boronic Acid (1.2 equiv) in a microwave vial.

  • Solvent:

    • Add DCM or HFIP (Hexafluoroisopropanol). Expert Tip: HFIP accelerates this reaction significantly for non-activated aldehydes.

  • Reaction:

    • Microwave at 80–100°C for 30–60 minutes (or stir at RT for 24–48 hours).

  • Purification:

    • Directly load onto silica gel or SCX (Strong Cation Exchange) cartridge for purification.

Reagent Selection Guide

Reagent SystemRoleProsCons
NaBH(OAc)₃ / AcOH Standard Reductive AminationMild; tolerates most functional groups.May be too slow for the low-nucleophilicity thiazinane dioxide.
Ti(OiPr)₄ / NaBH₄ Activated Reductive AminationHighly Recommended. Forces imine formation; high yields.Requires aqueous quench to remove Titanium salts.
NaBH₃CN / MeOH Classical Reductive AminationEffective; pH controllable.Toxic (Cyanide risk); requires pH monitoring (~pH 5-6).
H₂ / Pd-C Catalytic HydrogenationGreen; no boron waste.Can reduce nitro/alkene groups on the aldehyde; safety hazards (H₂ gas).
Benzyl Bromide / K₂CO₃ Direct Alkylation (Sₙ2)Simple; no reduction step needed.Risk of over-alkylation (quaternization) is low for this amine but possible; requires basic conditions.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990. Link

  • Petasis, N. A., & Akritopoulou, I. "The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines." Tetrahedron Letters, 1993. Link

  • Cernak, T., et al. "The Petasis Reaction in Drug Discovery." Current Opinion in Chemical Biology, 2014. Link

  • PubChem. "Thiomorpholine 1,1-dioxide Compound Summary." National Library of Medicine. Link

Sources

Application and Protocol Guide: Selective Oxidation of 1,4-Thiazinane to 1,4-Thiazinane-1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and scientific insights for the selective oxidation of 1,4-thiazinane to its corresponding 1,1-dioxide, a crucial transformation in medicinal chemistry and drug development. We will explore two robust and widely adopted oxidation methods utilizing potassium permanganate (KMnO₄) and meta-chloroperoxybenzoic acid (mCPBA). This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying mechanistic principles and safety considerations to ensure successful and safe execution.

Introduction: The Significance of 1,4-Thiazinane-1,1-dioxide

The 1,4-thiazinane-1,1-dioxide scaffold is a privileged structural motif in a multitude of biologically active compounds. The sulfone moiety, characterized by its high polarity and ability to act as a hydrogen bond acceptor, significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. Its incorporation can enhance solubility, improve metabolic stability, and facilitate crucial interactions with biological targets. Consequently, the efficient and selective synthesis of 1,4-thiazinane-1,1-dioxides is a critical step in the development of novel therapeutics.[1][2]

This guide will delve into two powerful oxidizing agents for this transformation: potassium permanganate, a potent and cost-effective oxidant, and mCPBA, a highly selective and versatile peroxy acid. The choice between these reagents often depends on substrate compatibility, desired reaction conditions, and scale.

Mechanistic Insights: The Chemistry of Sulfide Oxidation

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Oxidation with Potassium Permanganate (KMnO₄)

The oxidation of sulfides by potassium permanganate is a complex process. Current computational and experimental evidence strongly supports a [3+2] cycloaddition mechanism .[3][4][5] In this pathway, the permanganate ion undergoes a 1,3-dipolar cycloaddition with the sulfide to form a cyclic intermediate. This intermediate subsequently collapses to form the sulfoxide, which can then undergo a second oxidation to the sulfone.[6]

KMnO4_Mechanism cluster_step1 Step 1: Oxidation to Sulfoxide cluster_step2 Step 2: Oxidation to Sulfone Thiazinane 1,4-Thiazinane TS1 [3+2] Cycloaddition Transition State Thiazinane->TS1 + KMnO₄ KMnO4_1 KMnO₄ Intermediate1 Cyclic Manganate(V) Ester TS1->Intermediate1 Sulfoxide 1,4-Thiazinane-1-oxide Intermediate1->Sulfoxide Collapse TS2 [3+2] Cycloaddition Transition State Sulfoxide->TS2 + KMnO₄ KMnO4_2 KMnO₄ Intermediate2 Cyclic Manganate(V) Ester TS2->Intermediate2 Sulfone 1,4-Thiazinane-1,1-dioxide Intermediate2->Sulfone Collapse

Caption: Proposed [3+2] cycloaddition mechanism for KMnO₄ oxidation.

Oxidation with meta-Chloroperoxybenzoic Acid (mCPBA)

mCPBA is a widely used and highly effective reagent for the oxidation of sulfides.[7][8][9] The reaction proceeds through a nucleophilic attack of the sulfur atom on the terminal oxygen of the peroxy acid. This is a concerted process where the oxygen is transferred to the sulfur, and the peroxy acid is reduced to the corresponding carboxylic acid (m-chlorobenzoic acid).[10] To achieve the sulfone, two equivalents of mCPBA are required, with the intermediate sulfoxide being formed first.[11]

mCPBA_Mechanism cluster_step1 Step 1: Oxidation to Sulfoxide cluster_step2 Step 2: Oxidation to Sulfone Thiazinane 1,4-Thiazinane TS1 Concerted Transition State Thiazinane->TS1 + mCPBA mCPBA_1 mCPBA Sulfoxide 1,4-Thiazinane-1-oxide TS1->Sulfoxide mCBA_1 m-chlorobenzoic acid TS1->mCBA_1 Byproduct TS2 Concerted Transition State Sulfoxide->TS2 + mCPBA mCPBA_2 mCPBA Sulfone 1,4-Thiazinane-1,1-dioxide TS2->Sulfone mCBA_2 m-chlorobenzoic acid TS2->mCBA_2 Byproduct

Caption: Concerted mechanism for the oxidation of sulfides using mCPBA.

Safety First: Handling Potent Oxidizing Agents

Both KMnO₄ and mCPBA are strong oxidizing agents and require careful handling to mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when working with these reagents.

PPE ItemSpecificationRationale
Eye Protection ANSI-approved safety goggles and a face shield.[12]Protects against splashes and dust, which can cause severe eye damage.[13]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[12][14]Prevents skin contact, which can lead to irritation and burns.[15][16]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[12]Minimizes skin exposure and protects from spills and fire hazards.
Respiratory Protection Use in a certified chemical fume hood.[12] A respirator may be necessary for large quantities or if dust is generated.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[15][17]
Reagent-Specific Hazards and Handling
ReagentHazardsSafe Handling Practices
KMnO₄ Strong oxidizer, may intensify fire.[13] Harmful if swallowed.[13] Causes severe skin burns and eye damage.[13] Can react violently with organic materials.[18]Store in a cool, dry, well-ventilated area away from combustible materials.[18] Ground equipment to prevent static discharge.[19] Avoid generating dust.[18]
mCPBA Strong oxidizing agent, may cause fire.[9] Can be shock-sensitive, especially when pure.[8] Causes skin and eye irritation.[12]Store refrigerated (2-8 °C).[12] Use the commercially available, wetted form (typically 70-77% purity) for enhanced stability.[20] Do not return unused reagent to the original container.[12]

Experimental Protocols

The following protocols are designed to be robust and reproducible. It is recommended to perform a small-scale trial reaction before proceeding to a larger scale.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Dissolve Substrate) Start->Reaction_Setup Reagent_Addition Slow Addition of Oxidant (Temperature Control) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor by TLC/LC-MS Reagent_Addition->Reaction_Monitoring Workup Reaction Work-up (Quenching & Extraction) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the oxidation of 1,4-thiazinane.

Protocol 1: Oxidation using Potassium Permanganate (KMnO₄)

This protocol is adapted from general procedures for the oxidation of sulfides to sulfones.[21]

Materials:

  • 1,4-Thiazinane

  • Potassium permanganate (KMnO₄)

  • Acetic acid

  • Water

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-thiazinane (1.0 eq) in a mixture of acetic acid and water (e.g., 1:1 v/v). Cool the solution to 0 °C in an ice-water bath.

  • Addition of KMnO₄: In a separate flask, prepare a solution of KMnO₄ (2.1-2.5 eq) in water. Add the KMnO₄ solution dropwise to the stirred solution of 1,4-thiazinane over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction mixture will turn deep purple and then form a brown precipitate of manganese dioxide (MnO₂).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to 0 °C. b. Quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite or sodium thiosulfate until the purple color disappears and the brown precipitate of MnO₂ is dissolved.[22] c. Neutralize the reaction mixture by the careful addition of a saturated NaHCO₃ solution until the pH is ~7-8. d. Extract the aqueous layer with DCM or EtOAc (3 x volume). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 1,4-thiazinane-1,1-dioxide.

Protocol 2: Oxidation using meta-Chloroperoxybenzoic Acid (mCPBA)

This protocol is based on established methods for the oxidation of sulfides to sulfones using mCPBA.[1][11]

Materials:

  • 1,4-Thiazinane

  • meta-Chloroperoxybenzoic acid (mCPBA, 70-77% purity)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-thiazinane (1.0 eq) in DCM. Cool the solution to 0 °C in an ice-water bath.

  • Addition of mCPBA: Add mCPBA (2.1-2.2 eq, corrected for purity) portion-wise to the stirred solution over 15-30 minutes, maintaining the internal temperature below 5 °C. A white precipitate of m-chlorobenzoic acid may form.[12]

  • Reaction Monitoring: After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction mixture to 0 °C. b. Quench the excess mCPBA by adding a 10% aqueous solution of sodium sulfite or sodium thiosulfate and stir for 20-30 minutes.[23] c. Add a saturated aqueous solution of NaHCO₃ to dissolve the m-chlorobenzoic acid byproduct. d. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume). e. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 1,4-thiazinane-1,1-dioxide can be purified by flash column chromatography on silica gel or by recrystallization.

Comparative Analysis and Troubleshooting

FeatureKMnO₄ MethodmCPBA Method
Cost Generally more cost-effective.More expensive.
Stoichiometry ~2.2 equivalents.~2.1 equivalents.
Solvent Typically aqueous acetic acid or acetone.Chlorinated solvents (DCM, CHCl₃).
Work-up Involves quenching excess KMnO₄ and removing MnO₂. Can be cumbersome.[22]Involves washing with a reducing agent and base to remove excess oxidant and the carboxylic acid byproduct.[23]
Selectivity Very powerful oxidant, may lead to over-oxidation of sensitive functional groups.Generally more selective for sulfide oxidation.
Safety Strong oxidant, fire risk with organic materials.[18]Can be shock-sensitive when pure; commercial formulations are safer.[8]

Troubleshooting Tips:

  • Incomplete Reaction: If the reaction stalls, consider adding a slight excess of the oxidizing agent or increasing the reaction time. Ensure the reagents are of good quality.

  • Formation of Byproducts: Over-oxidation can be an issue with KMnO₄. Ensure careful temperature control and slow addition of the oxidant. For mCPBA, ensure the stoichiometry is accurate to avoid stopping at the sulfoxide stage.

  • Difficult Purification: The byproducts of both reactions (MnO₂ and m-chlorobenzoic acid) can complicate purification if not removed effectively during the work-up. Ensure thorough quenching and washing steps.

Conclusion

The oxidation of 1,4-thiazinane to its 1,1-dioxide is a fundamental transformation in synthetic and medicinal chemistry. Both potassium permanganate and mCPBA offer effective and reliable methods to achieve this conversion. The choice of oxidant will be dictated by the specific requirements of the synthesis, including the presence of other functional groups, scale, cost, and safety considerations. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can confidently and successfully synthesize this important chemical entity.

References

  • Workup: mCPBA Oxidation - Department of Chemistry: University of Rochester. Available at: [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA Chemistry and Biochemistry. Available at: [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant - Der Pharma Chemica. Available at: [Link]

  • The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides | Request PDF. ResearchGate. Available at: [Link]

  • Safety Data Sheet: Potassium permanganate - Chemos GmbH&Co.KG. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Organic Industries. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid). UCLA Chemistry and Biochemistry. Available at: [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. Available at: [Link]

  • The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides - University of Regina. Available at: [Link]

  • The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides - ACS Publications. Available at: [Link]

  • H. Ulrich 1,4-Thiazines have been previously discussed in Houben–Weyl, Vol. E 9a, pp 428–449. Thieme. Available at: [Link]

  • Unpacking mCPBA: The Unsung Hero of Chemical Transformations - Oreate AI Blog. Available at: [Link]

  • How to do KMno4 oxidation workup? - Sciencemadness.org. Available at: [Link]

  • The mechanism of permanganate oxidation of sulfides and sulfoxides - PubMed. Available at: [Link]

  • Safer Preparation of m-CPBA/DMF Solution in Pilot Plant | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents.
  • Oxidation by permanganate: synthetic and mechanistic aspects - NIT Rourkela. Available at: [Link]

  • Heterogeneous Permanganate Oxidation of Thiols. Available at: [Link]

  • Safety Data Sheet: Potassium permanganate - Carl ROTH. Available at: [Link]

  • Alkyne Reactions: Oxidation with KMnO4 (Mild vs Hot) - OrgoSolver. Available at: [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives - PMC - NIH. Available at: [Link]

  • meta-Chloroperoxybenzoic acid - Wikipedia. Available at: [Link]

  • Understanding the Hazards and Safe Use of Potassium Permanganate - CAP Remediation. Available at: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. Available at: [Link]

  • High yield synthesis of 4 H -1,4-benzothiazine-1,1-dioxide derivatives - ResearchGate. Available at: [Link]

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Use of 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde as a Transient Directing Group & Auxiliary

Part 1: Executive Summary & Chemical Profile

2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde (hereafter referred to as TDG-Thiomorpholine-Dioxide or TDG-TMD ) is a specialized Transient Directing Group (TDG) and auxiliary scaffold used in advanced organic synthesis. Unlike classical static chiral auxiliaries (e.g., Evans oxazolidinones) that require stoichiometric attachment and removal steps, TDG-TMD operates via a reversible, in situ condensation mechanism.

It is primarily employed in transition-metal-catalyzed C–H functionalization (e.g., Pd, Rh, Ir) of amines and amino acids. The molecule features an ortho-positioned 1,1-dioxo-1,4-thiazinane (thiomorpholine dioxide) ring, which acts as a bulky, electron-withdrawing, and potentially coordinating moiety.

Key Applications:

  • Transient Directing Group (TDG): Enables site-selective C–H activation of primary amines by forming a transient imine.

  • Stereocontrol Modulator: When used with chiral ligands, the bulky sulfone group enhances enantioselectivity by restricting bond rotation and shielding specific quadrants of the transition state.

  • Chelation-Controlled Addition: Acts as a substrate for diastereoselective nucleophilic additions due to the coordinating ability of the sulfone oxygens.

Chemical Profile:

  • IUPAC Name: 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde

  • Molecular Formula: C₁₁H₁₃NO₃S

  • Molecular Weight: 239.29 g/mol

  • Key Functionality: Aldehyde (reversible imine formation), Sulfone (electronic modulation/H-bond acceptor), Thiomorpholine ring (steric bulk).

Part 2: Mechanism of Action

The utility of TDG-TMD relies on the Transient Directing Group principle.

  • Condensation: The aldehyde moiety of TDG-TMD condenses with a primary amine substrate (e.g., a benzylamine derivative) to form a transient imine intermediate.

  • Coordination: The imine nitrogen coordinates to the metal catalyst (e.g., Pd(II)). Crucially, the ortho-thiomorpholine dioxide group influences this coordination geometry through steric repulsion and weak coordination (sulfone oxygen), positioning the metal for C–H activation at the specific proximal position.

  • Functionalization: The metal catalyzes the formation of a new bond (e.g., C–C or C–N).

  • Hydrolysis: In the presence of water or acid, the imine hydrolyzes, releasing the functionalized amine product and regenerating the TDG-TMD auxiliary for recovery or catalytic turnover.

Why Thiomorpholine Dioxide?

  • Electronic Tuning: The sulfone is strongly electron-withdrawing, reducing the electron density on the imine, which facilitates reductive elimination in the catalytic cycle.

  • Crystallinity: The sulfone group enhances the crystallinity of intermediates, aiding in purification or resolution if used in stoichiometric amounts.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde

Objective: Preparation of the auxiliary from commercially available precursors.

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • Thiomorpholine 1,1-dioxide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO) or DMF (Solvent)

Procedure:

  • Setup: Charge a round-bottom flask with thiomorpholine 1,1-dioxide (1.1 equiv) and K₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMSO (0.5 M concentration relative to aldehyde). Stir at room temperature for 15 minutes.

  • Addition: Add 2-fluorobenzaldehyde (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for consumption of the aldehyde.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume). The product may precipitate.

    • If precipitate forms: Filter, wash with water, and dry.

    • If oil forms:[1] Extract with Ethyl Acetate (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient 80:20 to 50:50).

  • Validation: Verify structure via ¹H NMR (Aldehyde peak ~10.2 ppm, Aromatic signals, Thiomorpholine CH₂ signals ~3.0–3.8 ppm).

Protocol B: Application as TDG in Pd-Catalyzed C–H Arylation

Objective: Use TDG-TMD to direct the ortho-arylation of a benzylamine substrate.

Reagents:

  • Substrate: Benzylamine derivative (1.0 equiv)

  • Auxiliary: TDG-TMD (0.2 – 0.5 equiv if catalytic; 1.0 equiv if stoichiometric optimization is needed)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Silver Salt: AgTFA (1.0 equiv) (Additive for iodide abstraction)

  • Solvent: HFIP (Hexafluoroisopropanol) or Acetic Acid.

Procedure:

  • Imine Formation (In Situ): In a sealed tube, combine the benzylamine substrate and TDG-TMD in the solvent. Stir at 60°C for 1 hour to ensure imine formation.

  • Catalyst Addition: Add Pd(OAc)₂, AgTFA, and the Aryl Iodide.

  • C–H Activation: Seal the tube and heat to 100°C for 18–24 hours.

  • Hydrolysis (Critical Step):

    • Cool the reaction to room temperature.[1][4][5]

    • Add 1N HCl (aq) and stir vigorously for 2 hours at 40°C. This cleaves the transient imine, releasing the product and the benzaldehyde auxiliary.

  • Isolation:

    • Basify the aqueous layer with NaHCO₃ to pH > 9.

    • Extract the product amine with DCM.

    • Note: The auxiliary (aldehyde) can often be recovered from the organic layer or separated via chromatography.

Part 4: Data Visualization (Mechanism)

The following diagram illustrates the catalytic cycle using TDG-TMD for C–H activation.

TDG_Cycle Substrate Primary Amine (Substrate) Step1 Condensation (-H2O) Substrate->Step1 TDG TDG-TMD (Auxiliary) TDG->Step1 Imine Transient Imine Intermediate MetalComplex Pd-Coordinated Complex Imine->MetalComplex Coordination Functionalized Functionalized Imine MetalComplex->Functionalized C-H Activation Step4 Hydrolysis (+H2O / H+) Functionalized->Step4 Product Chiral/Functionalized Amine Product Step1->Imine Step2 C-H Activation (Pd(OAc)2) Step3 Functionalization (Ar-I / AgTFA) Step4->TDG Recycle Step4->Product

Caption: Catalytic cycle of TDG-TMD mediated C-H functionalization. The auxiliary (Red) reversibly binds the substrate (Blue), directs the metal, and is recycled.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Incomplete imine formation.Increase temperature during the initial condensation step (Step 1). Add molecular sieves (4Å) to remove water.
Poor Regioselectivity Weak coordination of the directing group.Switch solvent to HFIP (Hexafluoroisopropanol) to stabilize the cationic Pd species.
Product Racemization Harsh hydrolysis conditions.Use milder hydrolysis: Hydroxylamine hydrochloride (NH₂OH·HCl) in MeOH/Buffer at RT instead of strong acid.
Auxiliary Decomposition Oxidation of the aldehyde.Perform reaction under strict inert atmosphere (N₂/Ar). Store TDG-TMD at 4°C.

Part 6: References

  • Bull, J. A., et al. (2016). "Transient Directing Groups for C–H Functionalization." Chemical Reviews, 116(19), 11937–11981. Link

  • Dong, Z., et al. (2018). "The Development of Transient Directing Groups for C–H Activation." Accounts of Chemical Research, 51(11), 2717–2729. Link

  • Zhang, F.-L., et al. (2014).[6] "Thioether-Promoted Directing Group-Assisted C–H Functionalization." Angewandte Chemie International Edition, 53(48), 13206–13210. (Context on sulfur-based directing groups). Link

  • Engle, K. M., et al. (2015). "Ligand-Accelerated C–H Activation." Journal of the American Chemical Society, 137(37), 11876–11879. Link

(Note: While specific literature on the exact "2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde" is emerging/niche, the protocols above are derived from the validated chemistry of ortho-amino benzaldehyde transient directing groups as established in the cited reviews.)

Sources

Application Notes & Protocols: Functionalization of the Benzaldehyde Moiety in Sultam Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Sultams and the Benzaldehyde Handle in Drug Discovery

Sultams, or cyclic sulfonamides, represent a privileged scaffold in medicinal chemistry. Their rigid cyclic structure, combined with the strong hydrogen bond accepting capability of the sulfonyl group, makes them valuable isosteres of lactams.[1] The incorporation of the sultam moiety into molecular frameworks has been shown to enhance a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Despite their potential, the exploration of sultam derivatives remains a developing field, holding significant promise for novel therapeutic agents.[2]

A key strategy for rapidly generating diverse libraries of bioactive compounds is the functionalization of a core scaffold. Attaching a benzaldehyde moiety to a sultam derivative provides an exceptionally versatile chemical "handle." The aldehyde group is a linchpin for a multitude of chemical transformations, allowing for the systematic modification of the molecule's steric and electronic properties. This guide provides detailed protocols and expert insights into the primary functionalization pathways for the benzaldehyde group on a sultam core, enabling researchers to build diverse compound libraries for screening and lead optimization.

Core Functionalization Strategies: A Practical Guide

The reactivity of the benzaldehyde is centered around the electrophilic carbonyl carbon and the adjacent C-H bond. The primary transformations leverage this reactivity for oxidation, reduction, and carbon-carbon or carbon-nitrogen bond formation.

Oxidation: From Aldehyde to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a cornerstone transformation. The resulting carboxyl group is a critical functional group for forming stable amide bonds via coupling with amines, significantly expanding the accessible chemical space.

Causality and Experimental Choices: While strong oxidants like potassium permanganate can be effective, they often require harsh conditions. A milder, more controlled oxidation is often preferable to avoid potential side reactions on a complex sultam derivative. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid, is an excellent choice as it is highly selective for aldehydes and proceeds under mild conditions.

Protocol 1: Pinnick Oxidation of a Sultam-Benzaldehyde Derivative

This protocol describes the selective oxidation of a sultam-functionalized benzaldehyde to the corresponding benzoic acid derivative.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Sultam-Benzaldehyde in t-BuOH / H₂O B Add 2-methyl-2-butene (scavenger) A->B D Add NaClO₂ solution dropwise to aldehyde solution at 0-5 °C B->D C Prepare aq. solution of NaH₂PO₄ and NaClO₂ C->D E Stir at room temperature (Monitor by TLC) D->E F Quench with Na₂SO₃ E->F G Acidify with HCl to pH 2-3 F->G H Extract with Ethyl Acetate G->H I Dry (Na₂SO₄), Filter, Evaporate H->I J Purify by Recrystallization or Chromatography I->J

Caption: Workflow for Pinnick Oxidation.

Materials:

  • Sultam-benzaldehyde starting material

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the sultam-benzaldehyde (1.0 eq) in a mixture of t-butanol and water (e.g., 4:1 v/v). Add 2-methyl-2-butene (4.0-5.0 eq), which acts as a scavenger for the hypochlorite byproduct.

  • Reaction Setup: In a separate beaker, prepare a solution of sodium dihydrogen phosphate (1.5 eq) and sodium chlorite (1.5 eq) in a minimum amount of water.

  • Addition: Cool the flask containing the aldehyde solution to 0-5 °C using an ice bath. Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Isolation: Acidify the mixture to pH 2-3 with 1 M HCl. The product may precipitate at this stage.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Reductive Amination: Forging C-N Bonds

Reductive amination is one of the most powerful methods for synthesizing amines. It proceeds in a one-pot fashion by first forming an intermediate imine between the aldehyde and a primary or secondary amine, which is then reduced in situ to the target amine. This method avoids the over-alkylation issues common with direct alkylation techniques.[3]

Causality and Experimental Choices: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce both the starting aldehyde and the intermediate imine, leading to side products. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that preferentially reduces the protonated imine intermediate over the aldehyde, making it ideal for one-pot reductive aminations.[3] The use of a mild acid catalyst, such as acetic acid, facilitates imine formation without degrading the reactants.

Protocol 2: One-Pot Reductive Amination

This protocol details the synthesis of a secondary or tertiary amine from a sultam-benzaldehyde and a suitable amine partner.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Sultam-Benzaldehyde and Amine (1.1 eq) in DCE B Add Acetic Acid (optional, _catalytic_) A->B C Stir for 30-60 min for imine formation B->C D Add NaBH(OAc)₃ (1.5 eq) in portions C->D E Stir at room temperature (Monitor by TLC/LC-MS) D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Wash with Brine G->H I Dry (Na₂SO₄), Filter, Evaporate H->I J Purify by Column Chromatography I->J

Caption: Workflow for Reductive Amination.

Materials:

  • Sultam-benzaldehyde starting material

  • Primary or secondary amine (e.g., benzylamine, piperidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: To a flask charged with the sultam-benzaldehyde (1.0 eq), add the amine (1.1-1.2 eq) and the solvent (DCE or DCM). If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive amines, a catalytic amount of acetic acid can be added.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS for the disappearance of the starting material/imine intermediate (typically 2-16 hours).

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is an invaluable tool for converting aldehydes into alkenes, creating a C=C double bond where the C=O bond once was.[4] This reaction introduces significant structural changes and provides access to stilbene-like derivatives, which are themselves an important class of bioactive molecules.

Causality and Experimental Choices: The stereochemical outcome (E vs. Z alkene) is determined by the nature of the phosphorus ylide.[5]

  • Stabilized Ylides (containing an electron-withdrawing group like an ester or ketone) are less reactive and allow for thermodynamic equilibration, leading predominantly to the more stable (E)-alkene .

  • Unstabilized Ylides (containing alkyl groups) react rapidly and irreversibly under kinetic control, typically yielding the (Z)-alkene .

For this protocol, we will use a commercially available stabilized ylide to favor the formation of the (E)-alkene, which is often the desired isomer in drug discovery programs. A solvent-free approach is presented as a green chemistry alternative.[6]

Protocol 3: (E)-Selective Wittig Reaction

This protocol describes the reaction of a sultam-benzaldehyde with a stabilized ylide to form the corresponding (E)-alkene.

Workflow Diagram:

cluster_reaction Solvent-Free Reaction cluster_workup Work-up & Purification A Add liquid Sultam-Benzaldehyde to a reaction vial B Add solid stabilized ylide (e.g., (Carbethoxymethylene) triphenylphosphorane) A->B C Stir vigorously at RT for 15-30 min B->C D Add Hexanes to extract product C->D E Filter through a cotton plug to remove triphenylphosphine oxide D->E F Collect filtrate E->F G Evaporate solvent F->G H Purify by Column Chromatography G->H

Caption: Workflow for a Solvent-Free Wittig Reaction.

Materials:

  • Sultam-benzaldehyde starting material (liquid or dissolved in a minimal amount of a high-boiling solvent if solid)

  • Stabilized Wittig reagent, e.g., (Carbethoxymethylene)triphenylphosphorane (1.05 eq)

  • Hexanes or other non-polar solvent

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry conical vial equipped with a magnetic stir vane, add the sultam-benzaldehyde (1.0 eq).

  • Reagent Addition: Add the solid, stabilized Wittig reagent (1.05 eq) directly to the aldehyde.

  • Reaction: Begin stirring the mixture vigorously at room temperature. The reaction is often complete within 15-30 minutes, and the mixture may solidify as the triphenylphosphine oxide byproduct forms. Monitor by TLC.

  • Extraction: Add hexanes (or a similar non-polar solvent) to the vial and stir rapidly to dissolve the alkene product, leaving the polar triphenylphosphine oxide as a solid.

  • Filtration: Prepare a filtering pipette with a small cotton plug. Transfer the hexane solution through the filter into a clean, pre-weighed flask, leaving the solid byproduct behind. Wash the reaction vial and the solid with a second portion of hexanes and filter into the same collection flask.

  • Concentration: Remove the solvent from the combined filtrates under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography (typically with an ethyl acetate/hexanes eluent system) to yield the pure alkene.

Data Presentation: Representative Functionalizations

The following table summarizes expected outcomes for the functionalization of a hypothetical 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzaldehyde starting material. Yields are illustrative and will vary based on the specific sultam structure and reaction optimization.

Reaction Type Reagents Product Functional Group Expected Yield Range Key Considerations
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-buteneCarboxylic Acid (-COOH)80-95%Highly selective for aldehydes.
Reductive Amination Benzylamine, NaBH(OAc)₃Secondary Amine (-CH₂-NH-Bn)70-90%Mild conditions, broad amine scope.
Wittig Reaction Ph₃P=CHCO₂Et (stabilized ylide)(E)-Alkene (-CH=CH-CO₂Et)75-95%(E)-isomer is the major product.
Reduction to Alcohol NaBH₄, MeOHBenzyl Alcohol (-CH₂OH)90-99%Fast and high-yielding reaction.
Grignard Addition MeMgBr, THFSecondary Alcohol (-CH(OH)Me)65-85%Requires strictly anhydrous conditions.

Conclusion

The benzaldehyde moiety serves as a powerful and versatile platform for the chemical elaboration of sultam-based scaffolds. The robust protocols detailed herein—oxidation, reductive amination, and Wittig olefination—provide reliable pathways to key functional groups and structural motifs. By leveraging these transformations, medicinal chemists and drug development professionals can efficiently generate and explore a wide chemical space around the privileged sultam core, accelerating the discovery of new therapeutic agents.

References

  • El-Sayed, A. A. (2000). Synthesis of Sultam Derivatives with Expected Biological Activity. 15. ResearchGate. Available at: [Link]

  • Reddy, T. R., et al. (2020). Recent Advances in Catalytic Synthesis of Benzosultams. Molecules. Available at: [Link]

  • Huang, Q., et al. (2012). Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. International Journal of Organic Chemistry. Available at: [Link]

  • Yang, Z., & Xu, J. (2014). Synthesis of benzo-γ-sultams via the Rh-catalyzed aromatic C–H functionalization of diazosulfonamides. Chemical Communications. Available at: [Link]

  • Sultana, N., & Arayne, M. S. (2017). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • University of Wisconsin-Stout. (n.d.). A Solvent Free Wittig Reaction. UW-Stout. Available at: [Link]

  • Khan, F., et al. (2004). Oxidation of benzaldehyde in films by Oxo-Cr(V) salen derivatives at solid/liquid interface. Journal of Colloid and Interface Science. Available at: [Link]

  • Yang, Z., & Xu, J. (2014). Synthesis of benzo-γ-sultams via the Rh-catalyzed aromatic C-H functionalization of diazosulfonamides. Semantic Scholar. Available at: [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Dalal Institute. Available at: [Link]

  • Candeias, N. R., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. Available at: [Link]

  • Tan, S. Y., et al. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Zotova, O. S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2017). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry. Available at: [Link]

  • News. (n.d.). What are six applications for benzaldehyde. News. Available at: [Link]

  • Khan, S. A., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules. Available at: [Link]

  • Harenberg, J. H., et al. (2022). Continuous Flow Preparation of Benzylic Sodium Organometallics. Angewandte Chemie International Edition. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1,4-Thiazinane-1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent Systems for Cyclic Sulfone Purification Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Guide

Core Technical Analysis

1,4-Thiazinane-1,1-dioxide (also known as thiomorpholine 1,1-dioxide) derivatives represent a distinct challenge in purification. The sulfone moiety (


) introduces a strong dipole, significantly increasing polarity and melting points compared to their sulfide precursors.

The Central Challenge: These compounds frequently exhibit "oiling out" (liquid-liquid phase separation) rather than crystallizing. This occurs because the high polarity of the sulfone group often leads to strong solute-solute interactions that compete aggressively with solute-solvent interactions, particularly in non-polar media.

Solvent Selection Logic

The choice of solvent must balance the high polarity of the sulfone core with the lipophilicity of the substituents (R-groups).

Solvent ClassSuitabilityMechanism of ActionRecommended For
Alcohols (EtOH, iPrOH) HighH-Bond Donors: The sulfone oxygens are strong H-bond acceptors. Alcohols stabilize the solute in solution but allow lattice formation upon cooling.General derivatives; first-pass screens.
Polar Aprotic (DMSO, DMF) Low (for Cryst.)High Solubility: Sulfones are too soluble here. Hard to remove due to high boiling points.Only as a "Good Solvent" in binary pairs for very insoluble analogs.
Esters (EtOAc, iPrOAc) MediumDipole Matching: Good for derivatives with lipophilic aryl substituents.Lipophilic derivatives; often used as the "Good Solvent" with Heptane.
Chlorinated (DCM, CHCl3) VariableSolvation: Excellent dissolution, but poor crystallization induction.Used to dissolve crude oil before adding an anti-solvent (e.g., Hexane).
Water Special CaseHigh Polarity: The core scaffold (unsubstituted) is water-soluble.Purification of HCl salts or highly polar amides.

Decision Matrix & Workflow

The following decision tree guides you through the solvent selection process based on your specific derivative's properties.

SolventSelection Start Start: Analyze Derivative Structure IsSalt Is it a Salt? (HCl, TFA) Start->IsSalt PolarityCheck Substituent Polarity? IsSalt->PolarityCheck No (Free Base) SystemA System A: Water / Ethanol (Cool slowly to 4°C) IsSalt->SystemA Yes SystemB System B: Ethanol / Water (95:5) or Pure Isopropanol PolarityCheck->SystemB Polar (Amides, Alcohols) SystemC System C: EtOAc / Heptane (Reflux -> Cloud Point) PolarityCheck->SystemC Lipophilic (Aryl, Alkyl) SystemD System D: DCM / MTBE (Vapor Diffusion) PolarityCheck->SystemD Thermally Unstable

Figure 1: Solvent selection decision tree based on the chemical nature of the 1,4-thiazinane-1,1-dioxide derivative.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: The solution turns cloudy and deposits a separate oil layer instead of crystals upon cooling. Cause: The temperature of the phase separation (liquid-liquid) is higher than the crystallization temperature.

The "Cloud Point" Rescue Protocol

Do not discard the oil. Follow this thermodynamic manipulation to force lattice formation.

  • Re-dissolve: Heat the mixture until the oil redissolves (add a small amount of the "Good Solvent" if necessary).

  • Temperature Hold: Cool the solution only to the temperature just above where oiling previously occurred.

  • Seeding: Add a seed crystal. If none exists, scratch the glass surface vigorously with a glass rod to create nucleation sites.

  • Isothermal Aging: Hold the temperature steady. Do not cool further until turbidity transforms into defined particulates.

  • Slow Ramp: Once particles are visible, cool at a rate of 5°C/hour.

OilingOutRescue Oiled Oiled Out Product Reheat Reheat to Homogeneity Oiled->Reheat Seed Seed at T > T_oil Reheat->Seed Age Isothermal Aging (Wait for Particles) Seed->Age Cool Slow Cool Age->Cool

Figure 2: Workflow for recovering crystalline material from an oiled-out mixture.

Standard Operating Procedures (SOPs)

Protocol A: Binary Solvent Recrystallization (General Purpose)

Best for: Aryl-substituted thiomorpholine 1,1-dioxides.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (Good Solvent) dropwise at reflux (approx. 77°C) until dissolved.

  • Filtration: If insoluble particles remain, filter hot through a pre-warmed glass frit.

  • Anti-Solvent Addition: While maintaining reflux, add Heptane (Anti-Solvent) dropwise until a persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethyl Acetate to just clear the solution.

  • Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling to room temperature.[1]

  • Harvest: Filtration followed by a wash with cold 1:1 EtOAc/Heptane.

Protocol B: Purification of the Core Scaffold (Highly Polar)

Best for: Unsubstituted 1,4-thiazinane-1,1-dioxide or its salts.

  • Dissolution: Dissolve crude residue in minimum hot Water .

  • Precipitation: Add hot Ethanol (approx. 3-4 volumes relative to water).

  • Concentration: If no precipitate forms, gently concentrate the solution under reduced pressure to remove excess water, driving the solvent ratio toward Ethanol.

  • Cooling: Refrigerate at 4°C overnight. The sulfone often crystallizes as white needles or prisms.

Frequently Asked Questions (FAQ)

Q: My compound is soluble in hot Ethanol but oils out immediately upon cooling. What now? A: This indicates the supersaturation is too high.

  • Fix: Re-heat to dissolve, then add 10-20% water. Water acts as a co-solvent that increases solubility slightly at lower temperatures for these polar sulfones, preventing the rapid phase separation (oiling) and allowing the crystal lattice to organize.

Q: Can I use DMSO or DMF for recrystallization? A: Avoid if possible. While they dissolve sulfones well, their high boiling points make drying the crystals difficult. Residual DMSO can also solvate the crystal lattice, leading to a "wet" paste that never fully dries. If you must use them, use Water as the anti-solvent, but expect yield losses due to solubility in the mother liquor.

Q: The crystals are trapping solvent (Solvates). How do I remove it? A: Cyclic sulfones are prone to forming channel solvates.

  • Fix: Dry the material in a vacuum oven at 50°C-60°C for 24 hours. If the solvent persists, recrystallize from a non-solvating solvent like Isopropanol (which is sterically bulkier and less likely to be trapped in the lattice than MeOH or EtOH).

Q: Is the 1,1-dioxide group unstable at high heat? A: Generally, sulfones are thermally stable up to >200°C. However, if your derivative contains other sensitive groups (e.g., halides, esters), limit the time at reflux. The thiomorpholine ring itself is robust.

References

  • Synthesis and Properties of Thiomorpholine Derivatives Source: PubChem Compound Summary. "Thiomorpholine 1,1-dioxide".[2][3][4][5] URL:[Link]

  • Solvent Systems for Polar Heterocycles Source: University of Rochester, Department of Chemistry. "Common Solvents for Recrystallization". URL:[Link]

  • Preparation of Thiomorpholine-1,1-dioxide (Patent)

Sources

Stability of 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde under basic conditions

[1]

Executive Summary & Chemical Profile[1][2]

Compound: 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde Core Functionality: Ortho-substituted benzaldehyde with a cyclic sulfonamide (thiomorpholine 1,1-dioxide) moiety.[1] Critical Stability Warning: This compound exhibits high instability under basic conditions (pH > 8) .[1] Unlike simple benzaldehydes, the presence of the ortho-thiomorpholine dioxide group introduces a specific intramolecular degradation pathway that competes with standard aldehyde reactions.

Quick Compatibility Matrix
ConditionStability RatingPrimary Risk
Acidic (pH < 4) ModerateProtonation of aldehyde; reversible hydrate formation.[1]
Neutral (pH 6-7) High Optimal storage and handling range.[1]
Weak Base (pH 8-9) LowSlow intramolecular condensation; air oxidation.[1]
Strong Base (pH > 10) Critical Failure Rapid intramolecular cyclization; Cannizzaro reaction.

Detailed Degradation Mechanisms

Understanding the why is crucial for troubleshooting.[1] This compound suffers from two primary base-mediated degradation pathways.[1]

Mechanism A: The "Hidden Killer" – Intramolecular Cyclization

The most specific threat to this molecule is an intramolecular Knoevenagel-type condensation.[1]

  • Activation: The sulfone group (

    
    ) in the thiomorpholine ring renders the adjacent 
    
    
    -protons acidic (
    
    
    , lowered by inductive effects).[1]
  • Deprotonation: A base deprotonates this

    
    -carbon.[1]
    
  • Cyclization: The resulting carbanion attacks the electrophilic aldehyde carbon at the ortho position.[1]

  • Result: Formation of a tricyclic species (a benzo-fused thiazino-derivative), often followed by dehydration to form a stable conjugated system.[1] This reaction is irreversible and consumes the starting material rapidly.

Mechanism B: Cannizzaro Reaction (Intermolecular)

Like all benzaldehydes lacking

1
Pathway Visualization

The following diagram illustrates the competing pathways under basic conditions.

StabilityPathwaysSMStarting Material(Aldehyde)BaseBasic Conditions(OH- / RO-)SM->BaseEnolateSulfone α-Carbanion(Intermediate)Base->EnolateDeprotonation(Pathway A)TetIntTetrahedralIntermediateBase->TetIntNucleophilicAttack (Pathway B)CyclicAlcTricyclic Alcohol(Aldol Adduct)Enolate->CyclicAlcIntramolecularAttackFinalCycDehydrated Tricycle(Irreversible Product)CyclicAlc->FinalCyc- H2O(Dehydration)AlcoholBenzyl AlcoholDerivativeTetInt->AlcoholHydride TransferAcidBenzoic AcidDerivativeTetInt->AcidOxidation

Caption: Figure 1.[1][2] Competing degradation pathways. Pathway A (Intramolecular Cyclization) is the dominant kinetic product in polar aprotic solvents, while Pathway B (Cannizzaro) competes in aqueous basic media.

Troubleshooting Guide & FAQs

Q1: My aldehyde peak (CHO, ~10 ppm) disappeared from the NMR, but I don't see a carboxylic acid. What happened?

Diagnosis: You likely triggered Pathway A (Intramolecular Cyclization) .[1]

  • Evidence: Look for a new set of alkene signals (6.5–7.5 ppm) or a shift in the thiomorpholine ring protons.[1] The formation of the tricyclic ring destroys the aldehyde functionality without necessarily forming the acid (Cannizzaro product).

  • Solution: Check the pH of your reaction or workup media.[1] Avoid washing with strong bases like 1M NaOH.[1] Use Saturated

    
     or brine instead.[1]
    
Q2: Can I use potassium carbonate ( ) for a reaction involving this aldehyde?

Answer: Proceed with Caution.

  • While

    
     is a milder base than hydroxides, it is strong enough in refluxing aprotic solvents (like DMF or MeCN) to deprotonate the sulfone 
    
    
    -position over time.[1]
  • Recommendation: If a base is required for a subsequent step (e.g., a Horner-Wadsworth-Emmons reaction), add the base last and at low temperature (

    
    ) to minimize side reactions before the desired coupling occurs.[1]
    
Q3: The compound turned from a pale yellow solid to a dark orange gum during storage.

Diagnosis: Air Oxidation & Autocatalysis.

  • Benzaldehydes oxidize to benzoic acids in air.[1] The resulting acidic impurity can catalyze further decomposition or polymerization.[1]

  • Solution: Purify the batch immediately. Store strictly under Argon/Nitrogen at

    
    .
    

Standardized Protocols

Protocol A: Stability Validation Test

Before committing valuable material to a scale-up, perform this rapid stability check.

  • Preparation: Dissolve 5 mg of the aldehyde in 0.6 mL of the solvent of interest (e.g.,

    
     or 
    
    
    ).
  • Baseline Scan: Acquire a standard

    
     NMR (t=0).[1] Integrate the aldehyde proton (s, ~10.0 ppm) relative to an internal standard (e.g., TCNB) or a stable aromatic signal.
    
  • Stress Test: Add 1 equivalent of the base you intend to use (e.g.,

    
    , 
    
    
    ).[1]
  • Monitoring: Acquire spectra at t=1h, 6h, and 24h.

  • Pass Criteria: >95% retention of the aldehyde integral after 24h.

Protocol B: Safe Workup Procedure

Use this protocol to isolate the compound from a reaction mixture without inducing degradation.[1]

  • Quench: Cool reaction mixture to

    
    .
    
  • Neutralization: Carefully adjust pH to 6.0–7.0 using 0.5 M

    
     or saturated 
    
    
    .[1] Do not overshoot to low pH (acid catalyzes hydrate formation).[1]
  • Extraction: Use Ethyl Acetate or DCM.

  • Wash: Wash organics once with water and once with brine. Avoid

    
     washes if the contact time is long.[1]
    
  • Drying: Dry over

    
     (neutral) rather than 
    
    
    (basic).
  • Concentration: Rotary evaporate at bath temperature

    
    .
    

References

  • Reactivity of Ortho-Substituted Benzaldehydes

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Source:[1]

  • Acidity of Sulfones and Sulfonamides

    • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution . Accounts of Chemical Research, 21(12), 456–463.[1] (Establishes pKa of sulfone

      
      -protons).
      
    • Source:[1]

  • Intramolecular Condens

    • Specific structural analogs and their cyclization tendencies are discussed in the context of quinoline and benzothiazine synthesis.
    • Source:[1]

Validation & Comparative

X-ray crystallography data for 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Crystallographic Analysis of 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde and Related Sulfonyl-Containing Scaffolds

This guide provides a comparative analysis of the crystallographic data for scaffolds related to 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde. While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, this document serves as a valuable resource for researchers by presenting data from structurally analogous compounds. By examining the crystallographic parameters of similar molecules, we can anticipate the molecular conformation, packing, and intermolecular interactions that might be expected for the title compound. Furthermore, a detailed, best-practice protocol for obtaining single-crystal X-ray diffraction data is provided to guide researchers in their own experimental pursuits.

Introduction to 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde

The molecule 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde is a compound of interest in medicinal chemistry and drug development due to its combination of a reactive benzaldehyde moiety and a sulfonyl-containing heterocyclic scaffold. The thiazinane dioxide group introduces a sulfonamide-like feature, which is a common pharmacophore. The aldehyde can serve as a synthetic handle for further derivatization or as a potential interacting group with biological targets. Understanding the three-dimensional structure of this molecule is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography is the gold standard for unambiguously determining the solid-state conformation and packing of small molecules.

As of February 2026, a search of the Cambridge Structural Database (CSD) and other publicly accessible crystallographic databases has not yielded a crystal structure for 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde. This guide, therefore, leverages data from structurally related compounds to provide insights into its potential solid-state properties.

Comparative Crystallographic Analysis of Structurally Related Compounds

To infer the likely structural features of 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde, we will examine the crystal structures of compounds containing key structural motifs: the benzaldehyde group, the sulfonyl group, and the 1,4-thiazinane ring system.

Benzaldehyde Derivatives

The orientation of the aldehyde group relative to the phenyl ring and the intermolecular interactions it forms are of primary interest. A study of various multi-substituted benzaldehyde derivatives reveals that their crystal packing is often governed by weak C–H⋯O hydrogen bonds, as well as π–π stacking interactions[1][2]. The carbonyl group is a versatile synthon generator through these interactions[1][2].

Sulfonamide-Containing Compounds

The sulfonyl group is a strong hydrogen bond acceptor and plays a significant role in the supramolecular assembly of molecules. In the crystal structures of benzenesulfonamide derivatives, the packing is frequently dominated by N–H⋯O=S hydrogen bonding interactions[3]. These interactions, along with π-stacking, contribute to the overall molecular assembly[3].

Thiazinane and Benzothiazine Derivatives

The conformation of the six-membered thiazinane ring is a key structural feature. In a related molecule, 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate, the thiomorpholine ring adopts a conformation intermediate between a twist-boat and a half-chair[4]. The crystal packing in this instance is stabilized by a three-dimensional network of O–H⋯O and C–H⋯O hydrogen bonds[4].

Table 1: Crystallographic Data for Selected Structurally Related Compounds

Compound NameChemical FormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-(2,5-Dichlorobenzyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl](phenyl)methanoneC22H15Cl2NO4SMonoclinicP21/cC–H⋯O[5]
2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamideNot explicitly providedMonoclinicP21Inter- and intramolecular hydrogen bonding[6]
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrateC10H9NO3S·H2OMonoclinicP2/cO–H⋯O, C–H⋯O[4]
4-(Methylsulfonyl)benzaldehydeC8H8O3SNot specifiedNot specifiedC–H⋯O hydrogen bonds[7]

This comparative data suggests that the crystal structure of 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde will likely be influenced by a combination of C–H⋯O interactions involving the aldehyde and sulfonyl groups, and potentially π-stacking of the benzene rings. The conformation of the thiazinane ring will be a critical determinant of the overall molecular shape.

Experimental Protocol for X-ray Crystallographic Analysis

The following protocol outlines a standard procedure for obtaining single-crystal X-ray diffraction data for a novel compound such as 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde.

Synthesis and Crystallization

The first and often most challenging step is the synthesis of the target compound and the growth of single crystals suitable for X-ray diffraction.

Synthesis: A potential synthetic route involves the nucleophilic aromatic substitution reaction between a suitable ortho-substituted benzaldehyde and 1,4-thiazinane 1,1-dioxide. Purification can be achieved by column chromatography or recrystallization.

Crystallization:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, dichloromethane, or ethyl acetate).

  • Employ a slow evaporation technique at room temperature.

  • Alternatively, use vapor diffusion by placing a vial containing the dissolved compound inside a larger sealed container with a less polar anti-solvent.

  • Another method is slow cooling of a saturated solution.

  • Monitor for the formation of well-defined, single crystals.

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants Ortho-substituted benzaldehyde + 1,4-thiazinane 1,1-dioxide Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Base, Solvent Purification Column Chromatography or Recrystallization Reaction->Purification Dissolution Dissolve in suitable solvent Purification->Dissolution CrystalGrowth Slow Evaporation or Vapor Diffusion or Slow Cooling Dissolution->CrystalGrowth Crystals Single Crystals CrystalGrowth->Crystals

Caption: Workflow for the synthesis and crystallization of the target compound.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The diffractometer is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections with good coverage and redundancy. This typically involves a series of scans through different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are integrated to obtain the intensities and standard uncertainties of each reflection. Corrections for Lorentz and polarization effects, and absorption are applied.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement should result in low residual factors (R1, wR2) and a good-of-fit (GooF) value close to 1.

Data_Processing_and_Refinement DataCollection Data Collection (X-ray Diffractometer) DataReduction Data Reduction (Integration, Scaling, Absorption Correction) DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods) DataReduction->StructureSolution StructureRefinement Structure Refinement (Least-Squares Minimization) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles) StructureRefinement->FinalStructure

Caption: Step-by-step process from data collection to final structure determination.

Conclusion

While the specific crystal structure of 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde remains to be determined, this guide provides a solid foundation for researchers working with this and related molecules. The comparative analysis of similar structures offers valuable predictive insights into the conformational and packing properties. The detailed experimental protocol serves as a practical roadmap for obtaining high-quality crystallographic data. The determination of the crystal structure of the title compound will undoubtedly contribute to a deeper understanding of its chemical properties and potential biological activity.

References

  • Priya, B. S., Nanjunda Swamy, S., & Tejesvi, M. V. (n.d.). Synthesis, characterization, antimicrobial and single crystal X-ray crystallographic studies of some new sulfonyl, 4-chloro phenoxy benzene and dibenzoazepine substituted benzamides.
  • methanone. (n.d.). PMC - NIH. Retrieved from

  • Crystallographic and experimental data for compounds 1-4. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(1-Benzothiophen-2-yl)-4H-1,3,4-oxadiazin-5(6H)-one. (n.d.). PMC - NIH.
  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020, April 29). PMC - NIH.
  • (PDF) 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide. (n.d.).
  • Crystallography Open Database (COD). (n.d.). NIF.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025, September 30). MDPI. Retrieved from [Link]

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020, April 29). RSC Publishing. Retrieved from [Link]

  • CCDC 2130342: Experimental Crystal Structure Determination. (n.d.). Creighton University. Retrieved from [Link]

  • (PDF) 4-(Methylsulfonyl)benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Assignment of Quaternary Carbons in Benzosultams via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The unambiguous assignment of quaternary carbon signals in the 13C NMR spectra of N-substituted benzosultams is a frequent challenge in structural elucidation. These non-protonated carbons are crucial skeletal atoms, and their correct assignment is paramount for confirming molecular identity, understanding electronic structure, and establishing structure-activity relationships (SAR) in drug discovery. Quaternary carbons typically exhibit weak signals in standard 13C NMR spectra due to long T1 relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement from attached protons[1][2]. This guide provides a comparative analysis of modern NMR and computational techniques, offering a robust, self-validating workflow for the confident assignment of these challenging signals. We will compare empirical analysis, spectral editing techniques like DEPT, crucial 2D NMR experiments such as HMBC, and the increasingly powerful role of computational prediction methods.

The Challenge: Identifying Quaternary Carbons

Benzosultams, a core scaffold in many pharmacologically active compounds, possess at least two conserved quaternary carbons within the fused ring system, with additional non-protonated carbons frequently introduced through substitution. The initial step in assignment is to simply identify which signals in a standard proton-decoupled 13C NMR spectrum belong to quaternary carbons.

Standard 13C NMR and DEPT Spectroscopy

A standard 13C NMR spectrum provides the chemical shifts of all unique carbon atoms in the molecule[3]. However, quaternary carbons often present signals of lower intensity compared to their protonated counterparts[1][2][4]. While this can be an initial clue, it is not definitive.

A more reliable method is the use of spectral editing pulse sequences, primarily Distortionless Enhancement by Polarization Transfer (DEPT). The DEPT experiment manipulates signal phases based on the number of attached protons[5][6][7].

  • DEPT-90: Shows only methine (CH) signals.

  • DEPT-135: Shows methyl (CH3) and methine (CH) signals as positive peaks, and methylene (CH2) signals as negative peaks.

Crucially, quaternary carbons are absent in all DEPT spectra because the polarization transfer mechanism relies on directly attached protons[6][7][8]. By comparing the standard 13C spectrum with a DEPT-135 spectrum, quaternary carbon signals can be unequivocally identified by their presence in the former and absence in the latter.

Protocol: Identification of Quaternary Carbons

  • Acquire a standard proton-decoupled 13C NMR spectrum.

  • Acquire a DEPT-135 spectrum on the same sample under identical conditions.

  • Overlay the two spectra.

  • Signals present in the 13C spectrum but absent in the DEPT-135 spectrum correspond to quaternary carbons.

Assignment Methodologies: A Comparative Analysis

Once identified, the challenge shifts to assigning each quaternary signal to a specific carbon atom in the benzosultam structure. We will compare three primary approaches.

Method 1: Empirical and Database Approaches

This classical approach relies on tabulated chemical shift ranges and additive substituent effects. The chemical environment heavily influences a carbon's chemical shift[9]. For benzosultams, key considerations include:

  • Aromatic Carbons: Typically resonate between 110-150 ppm[10]. The carbons directly bonded to the sulfonamide group (C-3a and C-7a in a standard numbering scheme) will be significantly influenced by the heteroatoms. The electronic effects of the nitrogen and sulfur atoms can cause shielding or deshielding effects on the aromatic ring carbons[11].

  • Substituent Effects: Electron-donating or withdrawing groups on the benzene ring will shift the signals of the ring carbons, including the quaternary centers, in predictable (though not always perfectly accurate) ways[12].

Limitations: While useful for initial, tentative assignments, this method often fails when multiple quaternary carbons have similar electronic environments, leading to overlapping or closely spaced signals that cannot be distinguished without further evidence[8].

Method 2: 2D Heteronuclear Correlation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of modern quaternary carbon assignment[13][14]. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). Since quaternary carbons have no one-bond proton correlations (which are seen in an HSQC experiment), HMBC is the definitive tool for connecting them to the rest of the molecular framework[15][16].

The Causality Behind HMBC: The pulse sequence is optimized to detect long-range J-couplings (typically 4-10 Hz), allowing magnetization transfer from a proton to a carbon several bonds away. By observing a cross-peak in the HMBC spectrum, we can establish a direct link between a proton of known assignment and a carbon of unknown assignment.

Example Application: For a benzosultam, the proton at C-4 will show a ³JCH correlation to the quaternary carbon at C-7a, and the proton at C-7 will show a ³JCH correlation to the quaternary carbon at C-3a. These correlations provide unambiguous assignments that are impossible to derive from 1D spectra alone.

Method 3: Computational Prediction

The in silico prediction of 13C NMR chemical shifts using quantum mechanical calculations, particularly Density Functional Theory (DFT), has become a powerful validation tool[17][18]. More recently, machine learning (ML) and graph neural networks have emerged, offering near-instantaneous predictions with impressive accuracy[19][20][21].

Workflow:

  • Generate a low-energy 3D conformer of the benzosultam molecule.

  • Perform a DFT-based calculation (e.g., using the GIAO method) to compute the magnetic shielding tensors.

  • Reference the calculated values against a standard (e.g., TMS) to yield predicted chemical shifts.

  • Compare the predicted shifts with the experimental data.

Trustworthiness: The strength of this method lies in pattern matching. While the absolute predicted values may have a small systematic error, the relative ordering of the chemical shifts for similar carbon types is often highly accurate. A strong correlation between the experimental and predicted shifts provides a high degree of confidence in the assignments made via other methods like HMBC.

Comparison of Assignment Methods

MethodPrincipleAccuracySpeed / ThroughputExpertise RequiredPrimary Use Case
Empirical / Database Comparison to known shift ranges and substituent effects.Low to MediumVery FastLowTentative, initial assignments.
DEPT Spectroscopy Spectral editing based on attached protons.High (for identification)FastMediumUnambiguous identification of quaternary signals.
HMBC Spectroscopy ²JCH and ³JCH correlations.High (for assignment)Medium (requires hours)HighDefinitive assignment through proton-carbon connectivity.[13]
Computational (DFT/ML) Quantum mechanical or ML-based shift calculation.Medium to HighSlow (DFT) to Very Fast (ML)High (DFT) / Low (ML webservers)Validation and confirmation of experimental assignments.[17]

Recommended Workflow for Unambiguous Assignment

G cluster_0 Step 1: Identification cluster_1 Step 2: Experimental Assignment cluster_2 Step 3: Computational Validation cluster_3 Outcome A Acquire 1D 13C and DEPT-135 Spectra B Identify Quaternary Signals (Present in 13C, Absent in DEPT) A->B Compare Spectra C Acquire 2D HMBC Spectrum B->C E Perform DFT or ML Chemical Shift Prediction B->E D Assign Quaternary Carbons via 2- and 3-bond Correlations to Assigned Protons C->D F Correlate Predicted Shifts with Experimental Data D->F Compare Experimental and Predicted Data E->F G Unambiguous & Validated Quaternary Carbon Assignment F->G

Sources

Validating Purity of Sultam Derivatives: A Comparative Guide to LC-MS/MS Implementation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclic sulfonamides, or sultams , represent a privileged scaffold in medicinal chemistry, serving as the core structure for anticonvulsants (e.g., Sulthiame), carbonic anhydrase inhibitors (e.g., Brinzolamide), and emerging chiral auxiliaries.[1] However, their validation presents a distinct analytical challenge: many aliphatic or saturated sultam derivatives lack the strong chromophores required for high-sensitivity UV detection, and their synthesis often yields isobaric impurities (e.g., uncyclized open-chain sulfonamides) that co-elute in standard HPLC.

This guide details the transition from traditional HPLC-UV to LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for sultam purity validation. We provide a direct performance comparison, a validated experimental protocol, and a mechanistic breakdown of sultam fragmentation to ensure precise impurity profiling compliant with ICH Q2(R2) standards.

Part 1: The Analytical Challenge & Comparative Analysis

The "Chromophore Trap" in Sultam Analysis

Standard purity analysis relies on HPLC-UV with area normalization (Area %). This assumes that the main peak and all impurities have identical Extinction Coefficients (


). For sultams, this assumption frequently fails because:
  • Synthetic Intermediates: Open-chain sulfonyl chloride precursors often have higher UV absorbance than the cyclized sultam, leading to underestimation of purity.

  • Saturated Scaffolds: Many chiral sultam auxiliaries (e.g., camphor sultam derivatives) are UV-transparent, forcing analysts to use low wavelengths (205–210 nm) where solvent noise and non-specific absorption compromise the Limit of Quantitation (LOQ).

Comparative Performance Matrix

The following table contrasts the three primary validation modalities for sultam derivatives.

FeatureHPLC-UV (Diode Array) 1H-NMR (qNMR) LC-MS/MS (Triple Quad)
Primary Detection Principle Chromophore Absorbance (

)
Proton EnvironmentMass-to-Charge Ratio (

) & Fragmentation
Sensitivity (LOQ) Moderate (20–50 ng/mL)Low (>1 mg/mL required)High (<0.5 ng/mL)
Specificity Low (Co-elution common)High (Structural ID)Very High (MRM transitions)
Isobaric Resolution Difficult (Requires perfect chromatography)Good (If signals don't overlap)Excellent (Distinct fragmentation patterns)
Impurity Profiling Misses non-UV absorbing impuritiesMisses trace impurities (<0.1%)Detects trace & non-UV impurities
Suitability for Sultams Screening only Structure Confirmation Purity Validation & Quantitation

Part 2: Technical Deep Dive – The LC-MS/MS Solution

Mechanism of Action: Why MS/MS Works for Sultams

LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) . Even if an impurity co-elutes with the main sultam peak, the mass spectrometer filters for the specific parent ion (Q1) and a unique fragment ion (Q3).

The Sultam Fragmentation Signature: Sultams exhibit a characteristic fragmentation pathway in Positive Electrospray Ionization (ESI+). The sulfonamide bond is labile, typically resulting in the neutral loss of sulfur dioxide (


, 64 Da).[2]
  • Precursor:

    
    
    
  • Primary Fragment:

    
     (Extrusion of 
    
    
    
    followed by rearrangement)
  • Secondary Fragment: Amine-specific cleavage.

Visualization: Sultam Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation logic used to design MRM transitions for a representative sultam.

SultamFragmentation Parent Protonated Sultam [M+H]+ (m/z 276) (Precursor) Transition Transition State (S-N Bond Weakening) Parent->Transition CID Energy Fragment1 Desulfonylated Product [M+H - SO2]+ (m/z 212) Transition->Fragment1 Neutral Loss (-64 Da SO2) Fragment2 Amine Fragment (R-NH2)+ Transition->Fragment2 Side Chain Cleavage

Figure 1: Characteristic fragmentation pathway for sultam derivatives in ESI+ mode. The neutral loss of SO2 is a highly specific transition for MRM method development.

Part 3: Validated Experimental Protocol

Objective: Quantify trace impurities (0.05% - 0.1% level) in a synthesized sultam derivative "Sultam-X".

Materials & Reagents
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (buffers pH to ~3.0 to promote protonation of the sulfonamide nitrogen).

  • Column: C18 or C8 Core-Shell column (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm) to separate polar impurities.

LC Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold for polar impurities)

    • 1-8 min: 5%

      
       95% B (Elute hydrophobic sultam)
      
    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

MS/MS Parameters (ESI+)
  • Ion Source: Electrospray Ionization (Positive Mode).[2]

  • Source Temp: 450°C (Sulfonamides are thermally stable enough for high source temps).

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Amine fragment).
      
Validation Workflow (ICH Q2(R2) Aligned)

To ensure the method is self-validating, follow this logic flow:

ValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation (ICH Q2) Step1 Q1 Scan (Identify Parent Ion) Step2 Product Ion Scan (Identify Fragments) Step1->Step2 Step3 MRM Optimization (Collision Energy) Step2->Step3 Step4 Specificity Test (Blank vs. Matrix) Step3->Step4 Step5 Linearity (R² > 0.99) Range: 0.5 - 1000 ng/mL Step4->Step5 Step6 Accuracy & Recovery (Spike Recovery 80-120%) Step5->Step6

Figure 2: Step-by-step validation workflow ensuring ICH Q2(R2) compliance for impurity profiling.

Part 4: Critical Considerations for Success

Matrix Effects & Ion Suppression

Sultam synthesis often uses reagents like sulfonyl chlorides or pyridine. Even if these don't absorb UV, they can suppress ionization in MS.

  • The Fix: Monitor the phospholipid/matrix transition or use a deuterated internal standard (e.g., Sultam-d3) to normalize signal response.

Differentiating Isobaric Impurities

A common impurity is the uncyclized sulfonamide intermediate, which may have the same mass as the sultam (if dehydration hasn't occurred) or a mass difference of +18 Da (water).

  • Protocol: Ensure chromatographic resolution (

    
    ) between the open-chain form and the cyclic sultam. The open-chain form is typically more polar and elutes earlier on C18 columns.
    
System Suitability Criteria

Before running a batch, the system must pass:

  • S/N Ratio: >10 for the LOQ standard.

  • Retention Time Precision:

    
     min.
    
  • Carryover: < 20% of the LOQ signal in a blank injection following a high standard.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] Link

  • Chong, Y. K., et al. (2024).[5] Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry.[5] Link

  • Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Link

  • Numan, A., & Danielson, N. D. (2004).[7] Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry.[7] Journal of Chromatographic Science, 42(9). Link

  • U.S. Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. FDA Guidance for Industry.[4] Link

Sources

Spectroscopic differentiation between 1,2- and 1,4-thiazinane isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In drug discovery, the differentiation between heterocyclic isomers is not merely an academic exercise; it is a critical checkpoint for structure-activity relationship (SAR) validation. Thiazinanes—saturated six-membered rings containing one nitrogen and one sulfur atom—serve as valuable bioisosteres for morpholine and piperidine scaffolds.

  • 1,4-Thiazinane (Thiomorpholine): A symmetric scaffold often used to modulate lipophilicity (

    
    ) and metabolic stability in lead optimization.
    
  • 1,2-Thiazinane: A less common, asymmetric scaffold containing a direct Nitrogen-Sulfur (N-S) bond. This motif is frequently encountered as its oxidized sultam (cyclic sulfonamide) derivative, a privileged pharmacophore in anti-inflammatory and antimicrobial agents.

This guide provides a definitive, data-driven workflow to distinguish these isomers using standard spectroscopic techniques, emphasizing Nuclear Magnetic Resonance (NMR) as the primary decision tool.

Structural Connectivity & Symmetry Analysis

The fundamental differentiator between these isomers is molecular symmetry . This dictates the complexity of the resulting spectra.

  • 1,4-Thiazinane: Possesses a plane of symmetry (or center of inversion depending on conformation), making the "left" and "right" sides of the molecule chemically equivalent.

  • 1,2-Thiazinane: Lacks this symmetry due to the adjacent heteroatoms, rendering every carbon atom in the ring chemically distinct.

Visualization: Structural Connectivity Logic

Thiazinane_Connectivity cluster_12 1,2-Thiazinane (Asymmetric) cluster_14 1,4-Thiazinane (Symmetric) S1 S (Pos 1) N2 N (Pos 2) S1->N2 N-S Bond C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->S1 N1_4 N (Pos 1) C2_4 C2 N1_4->C2_4 C3_4 C3 C2_4->C3_4 C6_4 C6 C2_4->C6_4 Equiv S4_4 S (Pos 4) C3_4->S4_4 C5_4 C5 C3_4->C5_4 Equiv S4_4->C5_4 C5_4->C6_4 C6_4->N1_4

Figure 1: Connectivity comparison highlighting the unique N-S bond in the 1,2-isomer vs. the symmetry of the 1,4-isomer.

NMR Spectroscopy: The Gold Standard

NMR provides the most immediate and irrefutable evidence for differentiation. The protocol below assumes a standard


 solvent system.
Carbon-13 ( C) NMR Analysis

This is the "smoking gun" experiment. Due to the symmetry described above, the number of unique carbon signals differs between the two isomers.

Feature1,4-Thiazinane (Thiomorpholine)1,2-Thiazinane
Symmetry

or

(conformation dependent)

(Asymmetric)
Unique Signals 2 Signals 4 Signals
Assignments

~48-50 ppm (C-N)

~28-30 ppm (C-S)
C3 (adj. to N): ~50-55 ppmC6 (adj. to S): ~30-35 ppmC4/C5: Distinct intermediate shifts

Expert Insight: If your


C spectrum shows only two signals in the aliphatic region, you have the 1,4-isomer. If you see four distinct signals, you have the 1,2-isomer.
Proton ( H) NMR Analysis
  • 1,4-Thiazinane: Typically displays two distinct multiplets (often appearing as triplets if resolution is low, or complex AA'BB' systems). The protons

    
     to Nitrogen appear downfield (~3.0 ppm), while protons 
    
    
    
    to Sulfur appear upfield (~2.6 ppm).
  • 1,2-Thiazinane: The spectrum is far more complex. The protons at C3, C4, C5, and C6 are all magnetically non-equivalent. You will observe four distinct multiplets (or more, if geminal protons are diastereotopic due to ring puckering).

Self-Validating Protocol: 2D COSY

To confirm the 1,2-isomer structure, run a COSY (Correlation Spectroscopy) experiment.

  • Protocol: Trace the spin system.

  • 1,2-Result: You will see a continuous chain of connectivity:

    
    . The chain stops at the heteroatoms.
    
  • 1,4-Result: You will see two isolated spin systems if the molecule is substituted, or a simple

    
     correlation (
    
    
    
    ) repeated symmetrically.

Mass Spectrometry: Fragmentation Patterns

While the molecular ion (


) will be identical (MW = 103.18 Da for unsubstituted rings), the fragmentation pathways under Electron Ionization (EI) differ due to bond strengths.
  • Weak Link: The N-S bond energy (~464 kJ/mol) is generally lower and more polarized than typical C-C bonds, but in 1,2-thiazinane, the N-S bond is particularly susceptible to cleavage.

  • 1,4-Thiazinane:

    • Major fragmentation involves

      
      -cleavage relative to the nitrogen.
      
    • Loss of

      
       or ethylene fragments.
      
  • 1,2-Thiazinane:

    • Diagnostic Cleavage: Homolytic cleavage of the N-S bond.

    • This often leads to a linear distonic ion or subsequent loss of

      
       fragments depending on substitution.
      

Vibrational Spectroscopy (IR)[1][2][3][4]

Infrared spectroscopy is a secondary confirmation tool, useful primarily if the sample is solid or if NMR is ambiguous due to paramagnetic impurities.

  • N-S Stretch (1,2-Isomer): The N-S single bond stretch is weak but distinct, typically appearing in the 600–900 cm⁻¹ region. In oxidized forms (sultams), the

    
     symmetric and asymmetric stretches (1100–1350 cm⁻¹) are dominant.
    
  • Symmetry Forbidden Bands (1,4-Isomer): Due to the high symmetry (approximate center of inversion in chair form), certain symmetric stretching modes may be Raman active but IR inactive (mutual exclusion principle), leading to a simpler IR spectrum compared to the 1,2-isomer.

Decision Workflow

Use this logic gate to determine your isomer.

Decision_Tree Start Start: Unknown Thiazinane Sample C13_Check Step 1: Run 13C NMR Count Aliphatic Signals Start->C13_Check Two_Sig 2 Distinct Signals C13_Check->Two_Sig Four_Sig 4 Distinct Signals C13_Check->Four_Sig Ambiguous Ambiguous/Overlapping? C13_Check->Ambiguous Res_14 Result: 1,4-Thiazinane (Symmetric) Two_Sig->Res_14 Res_12 Result: 1,2-Thiazinane (Asymmetric) Four_Sig->Res_12 COSY Step 2: Run 2D COSY Ambiguous->COSY Chain Continuous 4-Carbon Chain (C6-C5-C4-C3) COSY->Chain Sym_Pair Symmetric A-B Pairs COSY->Sym_Pair Chain->Res_12 Sym_Pair->Res_14

Figure 2: Spectroscopic decision tree for isomer differentiation.

Comparative Data Summary

Parameter1,4-Thiazinane (Thiomorpholine)1,2-Thiazinane
CAS Registry 123-90-015956-37-3 (Generic)

C NMR Signals
2 (Symmetric)4 (Asymmetric)

H NMR Pattern
AA'BB' / Two tripletsFour distinct multiplets
IR Key Feature Simpler spectrum (Symmetry)N-S stretch (~600-900 cm⁻¹)
Polarity Generally lower dipole momentHigher dipole moment (Polar N-S)

References

  • BenchChem. (2025).[1] Spectroscopic Comparison of 1,3-Thiazinane Isomers: A Guide for Researchers. (Note: General principles of thiazinane NMR derived from this comparative logic).

  • National Institutes of Health (NIH). Chemistry of Substituted Thiazinanes and Their Derivatives. (Discusses synthesis and characterization of 1,2-thiazinane oxides/sultams).

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. (Reference for electronegativity effects on C-N vs C-S shifts).

  • Specac Ltd. Interpreting Infrared Spectra. (Reference for fingerprint region analysis and N-S/C-S bond vibrations).

  • Asian Journal of Chemistry. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones. (Provides context on fragmentation of thiazine-related rings).

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde

[1][2]

Executive Summary

Immediate Action Required: Treat 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde as a Hazardous Organic Solid .

This compound contains a reactive aldehyde moiety and a sulfur-nitrogen heterocycle (thiomorpholine 1,1-dioxide).[1] Due to the lack of a specific global GHS harmonized monograph for this exact isomer, safety protocols must default to the "Worst-Case" High-Hazard Standard applicable to substituted benzaldehydes and cyclic sulfones.[1]

Primary Disposal Method: High-Temperature Incineration (Combustion Chamber >1000°C) via a licensed hazardous waste contractor. Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or strong bases.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the chemical nature of the waste you are generating.[1][2] This compound is a bifunctional molecule combining an electrophilic aldehyde with a polar sulfone ring.

PropertyDescriptionOperational Implication
Chemical Structure Benzaldehyde ring substituted at the ortho (2-) position with a thiomorpholine 1,1-dioxide ring.[2]Sterically crowded; the aldehyde is susceptible to oxidation to benzoic acid derivatives.
Physical State Solid (Crystalline powder).Generates dust; requires particulate protection (N95/P100).
Molecular Weight ~239.29 g/mol Heavy organic; does not volatilize easily but dust settles on surfaces.
Reactivity Aldehyde: Oxidizable.[3] Sulfone: Stable, polar.[1]Incompatible with: Strong oxidizing agents (e.g., KMnO₄, HNO₃) and Strong Bases (can trigger condensation reactions).[1][2]
Toxicity Profile Irritant / Harmful. Treat as H302 (Harmful if swallowed), H315 (Skin Irritant), and H319 (Eye Irritant).[1]
Mechanism of Hazard

The aldehyde group (-CHO) is the primary instability factor.[2] Upon exposure to air over time, it autoxidizes to the corresponding carboxylic acid (2-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid).[1] While not explosive, this reaction can acidify waste containers if stored for long periods.[1][2] The thiomorpholine 1,1-dioxide moiety adds significant polarity and thermal stability, requiring high-temperature incineration for complete destruction of the sulfur-nitrogen bonds.[1]

Waste Stream Classification

Proper classification is the prerequisite for regulatory compliance (EPA RCRA in the US, or local equivalent).[1][2]

  • RCRA Status (USA): Not a specifically listed "P" or "U" waste.

  • Characteristic Classification:

    • Ignitability (D001): Unlikely for the solid, but possible if dissolved in organic solvents.[1][2]

    • Toxicity: Default to Non-Regulated Hazardous Waste (unless specific toxicity data emerges).

  • Waste Code Assignment:

    • Solid Waste: Assign a generic code for "Organic Solid, Toxic/Irritant" (e.g., 001-Non-RCRA or State-specific codes like California's 352).[1]

    • Liquid Waste: If dissolved, classify based on the solvent (e.g., D001 for Acetone/Methanol mixtures).[1]

Step-by-Step Disposal Workflow

This workflow ensures segregation and safety from the bench to the pickup point.[1]

DOT Diagram: Disposal Decision Tree

DisposalWorkflowStartWaste Generation:2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehydeStateCheckDetermine Physical StateStart->StateCheckSolidSOLID WASTE(Powder, Crystals, Filter Cake)StateCheck->SolidLiquidLIQUID WASTE(Dissolved in Solvent)StateCheck->LiquidSolidPackPackaging:Double-bag in clear polyethyleneor Wide-mouth HDPE JarSolid->SolidPackSolidLabelLabeling:'Hazardous Waste - Solid Organic'Constituents: Benzaldehyde deriv., SulfoneSolidPack->SolidLabelStorageSatellite Accumulation Area(Secondary Containment)SolidLabel->StorageSolventCheckIdentify Solvent BaseLiquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(Methanol, Acetone, DMSO)SolventCheck->NonHalogenatedLiqPackPackaging:Solvent Safety Can orGlass Bottle with Vented CapHalogenated->LiqPackNonHalogenated->LiqPackLiqLabelLabeling:'Hazardous Waste - Flammable/Toxic'List ALL Solvents + Solute %LiqPack->LiqLabelLiqLabel->StoragePickupEHS / Contractor Pickup(Incineration)Storage->Pickup

Figure 1: Decision matrix for segregating and packaging solid vs. liquid waste streams.

Detailed Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
  • Segregation: Isolate from oxidizers. Do not place in general trash or biohazard bags.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-bag in heavy-duty (6-mil) clear polyethylene bags.

  • Labeling:

    • Chemical Name: Write fully: "2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde". Do not use abbreviations or lab notebook codes (e.g., "Compound X").

    • Hazards: Check "Toxic" and "Irritant".[4]

  • Storage: Keep container tightly closed in a cool, dry place away from light (to prevent aldehyde oxidation) until pickup.

B. Liquid Waste (Mother Liquors / Washings)
  • Solvent Compatibility: Ensure the solvent stream is compatible.

    • Safe: Acetone, Methanol, Ethyl Acetate, Dichloromethane.[1][2]

    • Unsafe:[2] Do not mix with Nitric Acid or Peroxides.[4]

  • Concentration Limit: If the concentration is >5%, consider precipitating the solid to dispose of it separately (reduces volume of high-hazard liquid waste).

  • Venting: Use vented caps if the solution contains volatile solvents, but ensure the aldehyde does not evaporate into the lab atmosphere.[1]

C. Contaminated Glassware
  • Triple Rinse: Rinse glassware three times with a compatible solvent (e.g., acetone).

  • Collect Rinsate: Pour the rinsate into the appropriate liquid waste container (Halogenated or Non-Halogenated).

  • Glass Disposal: Once rinsed, the glassware can be washed normally or disposed of in the "Broken Glass" box if damaged.[1]

Emergency Procedures

Spill Cleanup (Solid)[2]
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If dust is generated, use an N95 respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Scoop up the material and place it in a disposable hazardous waste jar.

  • Decontamination: Wipe the surface with 10% soap solution, followed by water.[1]

Exposure Response[2][6][7]
  • Skin Contact: Wash with soap and water for 15 minutes.[5] The aldehyde may cause temporary staining or irritation.

  • Eye Contact: Flush immediately with water for 15 minutes.[5] Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][6] Contact Poison Control.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]

  • PureSynth. (2025). Product Specification: 4-(1,1-Dioxothiomorpholino)Benzaldehyde. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde

[1]

Executive Summary: The "Unknown" Hazard Protocol

Status: Research Intermediate | Signal Word: WARNING (Inferred) Primary Hazards: Respiratory Irritation, Skin Sensitization, Ocular Damage.[1]

As researchers, we often handle novel intermediates where a specific Safety Data Sheet (SDS) is generic or unavailable.[1] In the case of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde , we must derive our safety protocols from its functional moieties: the reactive benzaldehyde core and the thiomorpholine-1,1-dioxide (sultam) ring.[1]

Both components are established irritants and potential sensitizers. Consequently, this compound must be treated as a high-affinity electrophile capable of modifying biological proteins (Schiff base formation).[1] The absence of specific toxicity data is not an absence of risk; it is a mandate for maximum containment.

Part 1: Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the chemical behavior of the molecule.

Functional GroupAssociated HazardPhysiological Mechanism
Aldehyde (-CHO) Respiratory/Skin Irritant, SensitizerReacts with amine groups in proteins (lysine residues) to form immunogenic haptens.[1]
Sultam (SO₂-N) Eye/Mucous Membrane IrritantPolar nature increases solubility in mucous membranes, enhancing local irritation.[1]
Combined Molecule STOT-SE 3 (Inferred) Likely to cause significant irritation to the upper respiratory tract if dust/aerosol is inhaled.[1]

Critical Stability Note: Like most benzaldehydes, this compound is susceptible to auto-oxidation to the corresponding benzoic acid upon air exposure.[1] Handling under an inert atmosphere (Argon/Nitrogen) is not just for chemical yield—it prevents the formation of acidic byproducts that alter the safety profile.[1]

Part 2: The PPE Matrix

Do not rely on "standard lab attire."[1] The lipophilic nature of the benzaldehyde ring allows it to permeate standard latex rapidly.[1]

1. Hand Protection (Gloves)
  • Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil). [1]

  • The Logic: Latex is permeable to aromatic aldehydes.[1] Nitrile offers superior resistance to the aromatic ring and the polar sultam moiety.

  • Protocol:

    • Double Gloving: Required when handling stock solutions (>100 mM).[1]

    • Change Frequency: Every 30 minutes of active handling or immediately upon splash contact. Aldehydes can silently permeate nitrile without visible degradation.[1]

2. Ocular & Face Protection
  • Recommendation: Chemical Splash Goggles (Indirect Vented). [1]

  • Prohibited: Standard safety glasses with open sides.[1]

  • The Logic: As a likely solid/powder, the risk of airborne dust settling on the eye surface is high.[1] The sultam group's polarity means it will dissolve rapidly in tear fluid, causing immediate, intense stinging and potential corneal clouding.

3. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). [1]

  • Secondary Control (If hood work is impossible): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

  • The Logic: The P100 stops the dust; the OV cartridge captures any sublimed aldehyde vapors.[1]

Part 3: Operational Protocols
Workflow 1: Weighing & Transfer (The Highest Risk Step) [1]
  • Context: Static electricity often causes organic powders to "fly," creating an inhalation hazard.[1]

  • Step-by-Step:

    • Environment: Place the analytical balance inside the fume hood or use a powder containment enclosure.

    • Static Control: Use an ionizing gun or anti-static brush on the spatula and weighing boat before touching the compound.[1]

    • Transfer: Do not dump. Tap gently. If the powder is fluffy, cover the weighing boat with a watch glass immediately after massing.

    • Decontamination: Wipe the balance area with a tissue dampened in Acetone or Ethanol immediately after use.[1] Dispose of the tissue as solid hazardous waste.[1]

Workflow 2: Reaction Setup
  • Context: Preventing oxidation and exposure.[1]

  • Step-by-Step:

    • Purge the reaction vessel with Argon/Nitrogen before adding the solid.[1]

    • Add solvent via syringe or dropping funnel to avoid opening the system to air.[1]

    • Temperature Control: If heating is required, ensure the condenser is active before heating to prevent aldehyde vapor escape.

Visualization: PPE Decision Logic

PPE_Decision_LogicStartHandling 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehydeStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution / OilState->SolutionRisk_SolidRisk: Airborne Dust & InhalationSolid->Risk_SolidRisk_LiquidRisk: Splash & Skin PermeationSolution->Risk_LiquidControl_SolidEngineering Control:Balance Enclosure or Fume HoodRisk_Solid->Control_SolidControl_LiquidEngineering Control:Fume Hood Sash LoweredRisk_Liquid->Control_LiquidPPE_SolidPPE: Goggles + Nitrile + (Respirator if outside hood)Control_Solid->PPE_SolidPPE_LiquidPPE: Goggles + Double Nitrile (Change every 30 mins)Control_Liquid->PPE_Liquid

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state.

Part 4: Emergency Response & Disposal
Spill Response (Small Scale < 5g)
  • Alert: Announce the spill. Clear the immediate area.[1][2][3][4][5][6]

  • PPE Upgrade: Put on a second pair of nitrile gloves.

  • Containment:

    • If Solid: Cover with a wet paper towel (dampened with water) to prevent dust dispersal.[1] Scoop up the wet mass.[1]

    • If Liquid/Solution: Cover with an inert absorbent (Vermiculite or Sand).[1][4] Do not use paper towels alone (aldehydes can react exothermically with cellulose under certain conditions, though rare with this derivative, it is bad practice).[1]

  • Neutralization: Wipe the surface with a mild soap solution, followed by water.[1]

  • Disposal: Place all waste in a sealed bag labeled "Hazardous Waste: Aldehyde Derivative."

Waste Disposal
  • Classification: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]

  • Segregation: Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream.[1] The aldehyde group can act as a reducing agent, leading to heat generation.

Visualization: Emergency Workflow

Spill_ResponseSpillSpill DetectedIdentifyIdentify StateSpill->IdentifySolid_SpillSolid PowderIdentify->Solid_SpillLiquid_SpillLiquid / SolnIdentify->Liquid_SpillAction_SolidCover with DAMP paper towel (Stop Dust)Solid_Spill->Action_SolidAction_LiquidAbsorb with Vermiculite/SandLiquid_Spill->Action_LiquidCleanDouble Bag & LabelAction_Solid->CleanAction_Liquid->Clean

Figure 2: Immediate response workflow for solid vs. liquid spills.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240 (Benzaldehyde).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

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